molecular formula C11H8ClNO2 B043839 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid CAS No. 122453-98-9

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid

Cat. No.: B043839
CAS No.: 122453-98-9
M. Wt: 221.64 g/mol
InChI Key: AQBPGMPHZORECB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This heterocyclic compound features a pyrrole core substituted with a chlorophenyl group and a carboxylic acid functionality, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research application lies in the exploration and development of novel pharmacologically active compounds, particularly as a precursor or intermediate for potential enzyme inhibitors. The carboxylic acid group allows for facile derivatization into amides, esters, and other conjugates, enabling structure-activity relationship (SAR) studies. The chlorophenyl moiety can contribute to enhanced lipophilicity and potential target binding through hydrophobic and halogen-bonding interactions. Researchers utilize this compound in the design of libraries targeting various biological pathways, with published investigations suggesting its relevance in the development of anti-inflammatory and anticancer agents. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this compound is an essential tool for synthetic chemists and biologists engaged in hit-to-lead optimization and the creation of novel bioactive heterocycles.

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBPGMPHZORECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363968
Record name 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122453-98-9
Record name 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid. The information is curated for researchers in medicinal chemistry and drug development, with a focus on quantifiable data, experimental context, and biological relevance.

Chemical Identity and Core Properties

This compound is a heterocyclic compound featuring a pyrrole ring substituted with a chlorophenyl group and a carboxylic acid. The pyrrole framework is a significant structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1]

PropertyDataSource
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 122453-98-9[2]
Molecular Formula C11H8ClNO2[3]
Molecular Weight 221.64 g/mol Calculated
Predicted Boiling Point 419.1 ± 35.0 °C at 760 mmHg[3]
Predicted Flash Point 207.3 ± 25.9 °C[3]
Predicted pKa 4.82 ± 0.30 (for 5-(4-chlorophenyl) isomer)[4]
Predicted XlogP 2.4 (for N-methylated analogue)[5]

Synthesis and Experimental Protocols

The synthesis of substituted pyrrole-3-carboxylic acids is a key step in the development of novel therapeutics. While specific protocols for this compound are proprietary or embedded in broader patent literature, a general and modern approach involves continuous flow chemistry.

Experimental Workflow: Continuous Flow Synthesis

A contemporary method for producing pyrrole-3-carboxylic acid derivatives is through a one-step continuous flow synthesis. This protocol utilizes the Hantzsch pyrrole synthesis, where the acidic byproduct generated in the reaction is harnessed to hydrolyze a tert-butyl ester in situ, yielding the final carboxylic acid in a single, efficient process.[1]

G cluster_0 Reagent Preparation cluster_1 Flow Chemistry Setup cluster_2 Analysis & Purification A tert-Butyl Acetoacetate Mixer Syringe Pumps & Micromixer A->Mixer B Primary Amine B->Mixer C 2-Bromoketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) C->Mixer Reactor Heated Microreactor (Hantzsch Reaction & Ester Hydrolysis) Mixer->Reactor Reagents Stream Collector Product Collection Reactor->Collector Crude Product Analysis LC-MS / NMR Analysis Collector->Analysis Purification Recrystallization or Chromatography Analysis->Purification Purity Check Final Final Compound: This compound Purification->Final

Fig 1. General workflow for continuous flow synthesis and analysis.

Methodology Details:

  • Reagent Preparation: Solutions of the starting materials (e.g., a tert-butyl acetoacetate, a primary amine, and a 2-bromoketone) are prepared in a suitable solvent.

  • Flow Reaction: The reagent solutions are pumped into a micromixer and then flow into a heated microreactor. The Hantzsch reaction forms the pyrrole ring and generates HBr as a byproduct.[1] This HBr then catalyzes the hydrolysis of the tert-butyl ester to the carboxylic acid within the same reactor.[1]

  • Work-up and Purification: The output stream is collected, and the crude product is typically isolated via precipitation or solvent extraction. Purification is achieved through standard techniques such as recrystallization from an appropriate solvent system or column chromatography.

  • Analysis: The structure and purity of the final compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Therapeutic Potential

The pyrrole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][6] Carboxylic acid moieties are known to influence these activities by interacting with biological targets and participating in the chelation of metal ions.[7]

Anticancer and Enzyme Inhibition:

While direct studies on this compound are limited, related pyrrole and pyrazole structures have demonstrated significant biological effects.

  • Kinase Inhibition: Structurally similar pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to cell growth, proliferation, and survival.[8] Inhibition of the PI3K/Akt/mTOR pathway is a key strategy in modern anticancer therapy.

  • Antifungal Activity: Pyrazole-4-carboxamides, which share structural similarities, have shown potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[9]

  • Antiviral and Antitumor Potential: Analogs based on a 1-(4-chlorophenyl)-pyrazole-3-carboxylic acid core have been synthesized and evaluated for antitumor and anti-HCV (Hepatitis C virus) activities.[10][11]

Signaling Pathway Context: PI3K Inhibition

Given the activity profile of related heterocyclic compounds, a potential mechanism of action for derivatives of this core structure is the modulation of critical cell signaling pathways like the PI3K pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Potential Pyrrole-based Inhibitor Inhibitor->PI3K Inhibition

Fig 2. Simplified PI3K signaling pathway showing a potential inhibition point.

This guide serves as a foundational resource for understanding the chemical properties and potential applications of this compound. The data compiled herein facilitates further research into its synthesis, characterization, and evaluation as a potential therapeutic agent.

References

Technical Guide: Structure Elucidation of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and data from closely related analogues.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 122453-98-9[1]

  • Molecular Formula: C₁₁H₈ClNO₂

  • Molecular Weight: 221.64 g/mol

  • Predicted LogP: 2.5 - 3.0

Structure:

synthesis_workflow start tert-Butyl Acetoacetate + 4-Chlorobenzylamine intermediate Enamine Intermediate start->intermediate cyclization Hantzsch Pyrrole Synthesis (Cyclization) intermediate->cyclization reagent 2-Bromo-1,3-dicarbonyl Compound reagent->cyclization hydrolysis In-situ Hydrolysis (HBr byproduct) cyclization->hydrolysis product This compound hydrolysis->product signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR, VEGFR) tk Tyrosine Kinase Domain receptor->tk adp ADP tk->adp substrate Substrate Protein tk->substrate Phosphorylation atp ATP atp->tk p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) p_substrate->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->tk Inhibition

References

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid (CAS No. 122453-98-9). This molecule is of interest to researchers in medicinal chemistry and materials science due to its substituted pyrrole core, a scaffold present in numerous biologically active compounds.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Observations
¹H NMR Aromatic Protons (Chlorophenyl): 2 doublets (or a multiplet) in the range of δ 7.3-7.5 ppm. Pyrrole Protons: 2 signals, likely doublets or multiplets, in the range of δ 6.5-7.5 ppm. N-H Proton: A broad singlet, typically in the range of δ 8.0-12.0 ppm, which may be exchangeable with D₂O. Carboxylic Acid Proton: A very broad singlet, typically downfield, in the range of δ 10.0-13.0 ppm, which is exchangeable with D₂O.
¹³C NMR Carbonyl Carbon: A signal in the range of δ 165-175 ppm. Aromatic Carbons (Chlorophenyl): 4 signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom showing a characteristic chemical shift. Pyrrole Carbons: 4 signals in the aromatic/heteroaromatic region (δ 100-140 ppm).
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight of C₁₁H₈ClNO₂ (221.64 g/mol ). An isotopic pattern for the chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak) would be characteristic. Major Fragments: Loss of COOH (m/z 176), and other fragments corresponding to the pyrrole and chlorophenyl moieties.
Infrared (IR) Spectroscopy O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp band in the region of 1680-1710 cm⁻¹. C=C and C-N Stretches: Multiple bands in the fingerprint region (below 1600 cm⁻¹).

Experimental Protocols

A definitive, published experimental protocol for the direct synthesis of this compound is not currently available. However, a viable and commonly employed synthetic strategy involves a two-step process: the synthesis of a suitable ester precursor, followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

A reported method for the synthesis of the ethyl ester precursor involves the reaction of ethyl (E)-3-(4-chlorophenyl)acrylate with tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction is a variation of the Van Leusen reaction, which is a powerful tool for the formation of pyrrole rings.

Reaction:

Detailed Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in a mixture of anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), a solution of ethyl (E)-3-(4-chlorophenyl)acrylate and tosylmethyl isocyanide in THF is added dropwise at room temperature.

  • The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC).

  • The reaction is then quenched by the addition of water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield pure ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

The final step to obtain this compound is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions.

Reaction:

Detailed Protocol (Base-catalyzed Hydrolysis):

  • Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is dissolved in a suitable solvent mixture, such as ethanol and water.

  • An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocols.

Synthesis_Workflow start Starting Materials: - Ethyl (E)-3-(4-chlorophenyl)acrylate - Tosylmethyl isocyanide - Sodium Hydride step1 Step 1: Pyrrole Ring Formation (Van Leusen Reaction) start->step1 intermediate Intermediate: Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate step1->intermediate purification Purification (Recrystallization/Chromatography) step1->purification step2 Step 2: Ester Hydrolysis (Base or Acid Catalyzed) intermediate->step2 acidification Acidification step2->acidification product Final Product: This compound purification->intermediate filtration Filtration & Drying acidification->filtration filtration->product

Caption: Synthetic workflow for this compound.

Unraveling the Activity of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current understanding of the mechanism of action for the compound 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid. Following a comprehensive review of publicly available scientific literature, it is important to note that specific studies detailing the biological targets, signaling pathways, and overall mechanism of action for this particular chemical entity are not presently available.

The structural motif of a substituted pyrrole-3-carboxylic acid is prevalent in a variety of biologically active molecules. Scientific investigations into analogous compounds have revealed a diverse range of activities, offering potential, yet purely speculative, avenues for the mechanism of this compound. These include roles as inhibitors of various enzyme systems and modulators of cellular signaling cascades.

It is crucial to emphasize that the biological activity of a molecule is highly dependent on its precise chemical structure. Therefore, direct extrapolation of the mechanism of action from related but structurally distinct compounds to this compound would be scientifically unfounded.

This document will summarize findings on functionally related compounds to provide a contextual framework. However, it must be understood that these do not represent a direct analysis of the specified molecule of interest.

Insights from Structurally and Functionally Related Compounds

Research into various pyrrole and pyrazole derivatives has identified several key biological activities, which are presented here to offer a broader perspective on this class of compounds.

Enzyme Inhibition

A number of molecules incorporating the pyrrole or a similar heterocyclic scaffold have demonstrated inhibitory activity against various enzymes. For instance, certain complex pyrrolopyrimidine derivatives have been identified as potent inhibitors of Akt kinases, crucial regulators of cell survival and proliferation.[1] Another distinct dihydropyrazole-1-carboxylic acid derivative has been shown to undergo metabolic activation by cytochrome P450 enzymes.[2]

Anti-proliferative and Cytotoxic Effects

Several compounds containing a 1H-pyrazole-3-carboxylic acid moiety have been synthesized and evaluated for their anti-tumor properties. These investigations have revealed that specific derivatives can exhibit significant broad-spectrum anti-tumor activity against various cancer cell lines.

Antimicrobial Activity

Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been explored for their potential as antimicrobial agents. Studies have shown that certain conjugates of this scaffold can exhibit growth inhibition against various microbial strains.

Future Directions

The absence of specific data on this compound highlights a clear gap in the current scientific literature. To elucidate its mechanism of action, a systematic experimental approach is required. This would typically involve:

  • Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential protein binding partners.

  • In Vitro Enzymatic and Cellular Assays: To confirm target engagement and quantify the compound's effect on specific biological pathways.

  • Whole-Cell and In Vivo Studies: To understand the compound's physiological effects in a more complex biological context.

Below is a generalized workflow that could be adopted for investigating the mechanism of action of a novel compound like this compound.

experimental_workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo & Preclinical a Compound Synthesis & Characterization b High-Throughput Screening a->b c Target Identification Assays (e.g., Affinity Chromatography, Proteomics) b->c d Enzymatic Assays c->d c->d f Binding Affinity Studies (e.g., SPR, ITC) c->f c->f e Cell-Based Pathway Analysis d->e g Animal Model Efficacy Studies e->g e->g f->g f->g h Pharmacokinetic & Pharmacodynamic Analysis g->h i Toxicology & Safety Assessment h->i

A generalized workflow for mechanism of action studies.

References

The Diverse Biological Landscape of Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrole scaffold, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry.[1] Its derivatives, particularly substituted pyrrole-3-carboxylic acids, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[2][3] This in-depth guide explores the significant anticancer, anti-inflammatory, and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic drugs, underscoring its importance in biological systems.[1][4] The versatility of the pyrrole-3-carboxylic acid core allows for a wide range of substitutions, leading to a diverse array of pharmacological effects. These compounds have been shown to modulate various biological processes critical for disease progression, including cell cycle control, apoptosis, and inflammatory responses.[3]

Anticancer Activity: Targeting Proliferation and Survival

Substituted pyrrole-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents with diverse mechanisms of action.[3] These compounds can induce cytotoxicity in various cancer cell lines, often through the inhibition of key signaling pathways and cellular processes.

One of the notable mechanisms of action is the inhibition of tubulin polymerization.[5] Certain 3-aroyl-1-arylpyrrole derivatives have demonstrated potent inhibitory effects on tubulin, a critical component of the cytoskeleton involved in cell division.[5] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Another key target for some pyrrole derivatives is the Hedgehog signaling pathway, which is often dysregulated in cancers like medulloblastoma.[2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted pyrrole derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[3]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[3]
PPDHMPA549 (Lung)MTT19.94 ± 1.23 (µg/ml)[3]
PPDHMPHeLa (Cervical)MTT16.73 ± 1.78 (µg/ml)[3]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[3]
Cpd 19MGC 80-3, HCT-116, CHOMTT1.0 - 1.7[6]
Cpd 21HepG2, DU145, CT-26MTT0.5 - 0.9[6]
Cpd 15A549MTT3.6[6]
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[3]
Pyrrole Derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation can lead to various chronic diseases. Substituted pyrrole-3-carboxylic acids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[7] Several N-pyrrolylcarboxylic acids have been identified as potent and selective inhibitors of COX-2, which is often upregulated at sites of inflammation.[7]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of pyrrole derivatives is often evaluated by their ability to inhibit COX enzymes, with IC50 values indicating their inhibitory potency.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 4gCOX-1>100-[8]
Compound 4gCOX-20.09>1111[8]
Compound 4hCOX-185.3-[8]
Compound 4hCOX-20.071218.57[8]
Compound 4kCOX-1>100-[8]
Compound 4kCOX-20.11>909[8]
Compound 4lCOX-192.7-[8]
Compound 4lCOX-20.10927[8]
Compound 5bCOX-10.15-[8]
Compound 5bCOX-275.60.002[8]
Compound 5eCOX-10.18-[8]
Compound 5eCOX-289.40.002[8]
CelecoxibCOX-178.5-[8]
CelecoxibCOX-20.08981.25[8]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrrole-3-carboxylic acids have shown promising activity against a range of bacteria and fungi.[9][10] The mechanism of their antimicrobial action can vary, with some compounds reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Antibacterial Activity (MIC in µg/mL)

CompoundE. coliS. aureusReference
3d100 (equipotent to standard)-[9]
Ciprofloxacin (Standard)100-[10]

Antifungal Activity (MIC in µg/mL)

CompoundA. nigerC. albicansReference
3eEquipotent to standardEquipotent to standard[9]
3c-Highly active vs. standard[9]
3d-Highly active vs. standard[9]
Clotrimazole (Standard)--[9][10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][2]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for an additional 48-72 hours.[1][2]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[1][2]

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is then determined by plotting cell viability against the compound concentration.[1][2]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This animal model is widely used to evaluate the ability of a compound to reduce acute inflammation.[1]

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions prior to the experiment.[1]

  • Compound Administration: The test pyrrole derivatives are administered to the animals, typically orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[1][7]

  • Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[1][7]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[7]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the complex biological processes affected by substituted pyrrole-3-carboxylic acids can be enhanced through visual diagrams.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Substituted Pyrrole-3-Carboxylic Acids characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) characterization->in_vitro in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo Promising Candidates data_analysis Quantitative Analysis (IC50, MIC, % Inhibition) in_vitro->data_analysis in_vivo->data_analysis moa Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) data_analysis->moa

General experimental workflow for evaluating substituted pyrrole-3-carboxylic acids.

cox_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane (Housekeeping) COX1->Prostaglandins_Thromboxane Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Inflammation Inflammation Prostaglandins_Inflammation->Inflammation Pyrrole_Derivatives Substituted Pyrrole-3-Carboxylic Acids Pyrrole_Derivatives->COX2 Inhibition

Inhibition of the COX-2 pathway by substituted pyrrole-3-carboxylic acids.

tubulin_polymerization_inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Arrest leads to Pyrrole_Derivatives Substituted Pyrrole-3-Carboxylic Acids Pyrrole_Derivatives->Tubulin_Dimers Inhibition of Polymerization

Mechanism of anticancer activity via inhibition of tubulin polymerization.

References

Potential Therapeutic Targets of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is limited in the public domain. This technical guide, therefore, extrapolates potential therapeutic targets by examining structurally related compounds and derivatives that share the 4-chlorophenyl and pyrrole-3-carboxylic acid core motifs. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigations.

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The incorporation of a 4-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability. This guide explores the potential therapeutic targets of this compound by analyzing the established activities of analogous compounds. The key structural features—the pyrrole ring, the 4-chlorophenyl substituent, and the carboxylic acid moiety—are known to interact with various biological targets, suggesting a broad therapeutic potential for this compound class in oncology, infectious diseases, inflammation, and neurology.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological evaluation of structurally similar molecules, several potential therapeutic targets can be hypothesized for this compound and its derivatives.

Androgen Receptor (AR) Antagonism in Prostate Cancer

Derivatives of 4-phenylpyrrole have been identified as potent androgen receptor (AR) antagonists, showing efficacy in models of castration-resistant prostate cancer.[2] The pyrrole core acts as a scaffold for positioning substituents that can effectively block the AR signaling pathway, which is a key driver of prostate cancer progression.

MIC_Workflow Start Start Compound_Prep Prepare serial dilutions of the test compound in a 96-well plate Start->Compound_Prep Inoculum_Prep Prepare a standardized inoculum of the microbial strain Start->Inoculum_Prep Inoculation Add the microbial inoculum to each well of the 96-well plate Compound_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubate the plate at an appropriate temperature and duration Inoculation->Incubation MIC_Determination Determine the MIC by visual inspection or spectrophotometry Incubation->MIC_Determination End End MIC_Determination->End Inflammation_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound 4-(4-chlorophenyl)-1H- pyrrole-3-carboxylic acid derivative Compound->COX_Enzymes Inhibition

References

A Technical Guide to 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic substitution of the pyrrole core allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents.[3] This guide focuses on the 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid core, a scaffold that has garnered interest for its potential in developing novel therapeutics across various disease areas, including cancer and inflammatory conditions.

The presence of the 4-chlorophenyl group at the 4-position of the pyrrole ring provides a key structural element for interaction with biological targets, while the carboxylic acid at the 3-position offers a handle for further chemical modification and can act as a crucial pharmacophoric feature. This document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this scaffold.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 4-aryl-1H-pyrrole-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves multi-component reactions that allow for the rapid assembly of the pyrrole core.

General Synthesis Workflow

A representative synthetic workflow for generating derivatives of the this compound scaffold is depicted below. This process typically starts from readily available starting materials and involves a key cyclization step to form the pyrrole ring, followed by functional group manipulations to introduce diversity.

G cluster_synthesis General Synthesis Workflow start Substituted Aniline & β-Ketoester intermediate1 Enamine Formation start->intermediate1 intermediate2 Cyclization (e.g., Paal-Knorr) intermediate1->intermediate2 scaffold 4-(4-chlorophenyl)-1H- pyrrole-3-carboxylate Ester intermediate2->scaffold hydrolysis Ester Hydrolysis scaffold->hydrolysis core_acid 4-(4-chlorophenyl)-1H- pyrrole-3-carboxylic Acid hydrolysis->core_acid derivatization Amide Coupling or Other Modifications core_acid->derivatization final_compounds Library of Bioactive Derivatives derivatization->final_compounds

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a generalized example for the synthesis of an amide derivative of this compound, based on common organic synthesis techniques.

  • Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

    • To a solution of ethyl 2-(4-chlorobenzoyl)acetate and an appropriate amino acid ester hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) and heat the mixture to reflux for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

  • Step 3: Amide Coupling to Generate Final Derivative.

    • To a solution of the carboxylic acid from Step 2 in a polar aprotic solvent (e.g., dimethylformamide, DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine, DIPEA).

    • Stir the mixture for a few minutes, then add the desired amine.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have been investigated for a range of biological activities, primarily in the areas of oncology and inflammation. The core structure has been shown to be a suitable platform for developing inhibitors of various protein kinases and enzymes involved in disease pathogenesis.

Kinase Inhibition

Several studies have demonstrated that the pyrrole-3-carboxamide scaffold can be elaborated to generate potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4][5]

  • Akt Kinase: The pyrrolopyrimidine core, which can be derived from pyrrole precursors, is a key feature of Akt kinase inhibitors like AZD5363.[4] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

  • FLT3 and CDK Kinases: Pyrrole-containing compounds have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are important targets in acute myeloid leukemia (AML).[5]

  • VEGFR-2 Kinase: Molecular docking studies have suggested that pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have the potential to inhibit VEGFR-2, a key regulator of angiogenesis.[6]

  • Haspin Kinase: Fused pyrrole compounds, such as 1H-pyrrolo[3,2-g]isoquinolines, have been identified as inhibitors of Haspin kinase, a protein kinase with a crucial role in mitosis.[7]

  • Aurora Kinases: While not directly a pyrrole derivative, the structurally related quinazoline-4-carboxylic acid scaffold has been explored for the development of Aurora kinase inhibitors.[8] Aurora kinases are essential for cell cycle regulation.[8]

Anti-inflammatory Activity

The pyrrole scaffold is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Derivatives of 4-(4-chlorophenyl)-1H-pyrrole have shown promise as anti-inflammatory agents.

  • A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a pyrrole derivative, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model.[9][10] This compound was also found to modulate cytokine levels, specifically by decreasing the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine TGF-β1.[9][10]

Antimicrobial and Other Activities

The versatility of the pyrrole scaffold extends to antimicrobial applications. Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1] Additionally, some pyrrole derivatives have been investigated for their potential as antitumor and anti-HCV agents.[11][12]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of Akt by pyrrole-based compounds can block downstream signaling, leading to apoptosis and reduced tumor growth.

G cluster_akt PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrole-based Inhibitor Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrrole-based Akt inhibitors.

Inflammatory Cytokine Signaling

In the context of inflammation, pyrrole derivatives can modulate the production and signaling of cytokines. By reducing pro-inflammatory cytokines like TNF-α and enhancing anti-inflammatory cytokines such as TGF-β1, these compounds can dampen the inflammatory response.

G cluster_inflammation Modulation of Inflammatory Cytokine Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage/ Immune Cell Inflammatory_Stimulus->Macrophage TNFa TNF-α (Pro-inflammatory) Macrophage->TNFa produces TGFb1 TGF-β1 (Anti-inflammatory) Macrophage->TGFb1 produces Inflammation Inflammatory Response TNFa->Inflammation Inhibitor Pyrrole-based Derivative Inhibitor->TNFa decreases Inhibitor->TGFb1 increases

Caption: Modulation of cytokine production by anti-inflammatory pyrrole derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative derivatives based on or related to the pyrrole scaffold.

Table 1: Kinase Inhibitory Activity

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
AZD5363 (Pyrrolopyrimidine)Akt13[4]
AZD5363 (Pyrrolopyrimidine)Akt28[4]
AZD5363 (Pyrrolopyrimidine)Akt38[4]
FN-1501 (Pyrazole-carboxamide)FLT3<10[5]
FN-1501 (Pyrazole-carboxamide)CDK220[5]
1H-pyrrolo[3,2-g]isoquinoline derivativeHaspin23.6[7]

Table 2: Anti-inflammatory and Cytotoxic Activity

Compound/ScaffoldAssayActivityConcentration/DoseReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema (14 days)Significant inhibition (p < 0.001)10, 20, 40 mg/kg[9][10]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidLPS-induced TNF-αSignificant decrease (p = 0.032)40 mg/kg[9][10]
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativesNCI-60 screenGrowth inhibition: 50.21-108.37%10 µM[6]
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivativeNCI-60 screenGI50 < 100 µMVaried[11]

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its inherent structural features make it amenable to targeting a range of biological macromolecules. The demonstrated activities of its derivatives in kinase inhibition and inflammation modulation highlight the significant potential of this scaffold in drug discovery. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties of compounds based on this core will be crucial for advancing them into preclinical and clinical development.

References

The Pyrrole Scaffold: A Privileged Structure in Anticancer Drug Discovery – Unraveling the Structure-Activity Relationship of Chlorophenyl-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant pharmacological activities.[1][2] Within the vast landscape of pyrrole derivatives, those bearing a chlorophenyl moiety have garnered considerable attention for their potent anticancer properties. This technical guide delves into the critical structure-activity relationships (SAR) of chlorophenyl-pyrrole compounds, providing a comprehensive overview of their design, synthesis, and biological evaluation as potential anticancer agents. We will explore their mechanisms of action, focusing on key signaling pathways, and provide detailed experimental protocols for their synthesis and in vitro assessment, equipping researchers with the foundational knowledge to navigate this promising area of drug discovery.

Structure-Activity Relationship of Chlorophenyl-Pyrrole Compounds

The biological activity of chlorophenyl-pyrrole derivatives is intricately linked to the substitution pattern on both the pyrrole core and the phenyl rings. Strategic placement of substituents dictates the compound's potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Anticancer Activity of 3-Aroyl-1-arylpyrrole (ARAP) Derivatives

A significant class of anticancer chlorophenyl-pyrrole compounds are the 3-aroyl-1-arylpyrroles (ARAPs). These compounds often act as inhibitors of tubulin polymerization. The position and nature of the chloro-substituent on the 1-phenyl ring, as well as other substitutions, play a crucial role in their activity.

Compound IDR1 (Position on 1-phenyl)R2 (Aroyl Group)Tubulin Polymerization IC50 (µM)MCF-7 Cell Growth IC50 (nM)Reference
1a H3,4,5-trimethoxyphenyl> 20> 10,000[3]
1b 2-Cl3,4,5-trimethoxyphenyl9.51,500[3]
1c 3-Cl3,4,5-trimethoxyphenyl2.560[3]
1d 4-Cl3,4,5-trimethoxyphenyl2.140[3]
1e 3-NO23,4,5-trimethoxyphenyl8.9800[3]
1f 3-NH23,4,5-trimethoxyphenyl1.920[3]

Table 1: SAR of 1-phenyl substituted 3-(3,4,5-trimethoxybenzoyl)pyrroles.

Key SAR Observations for ARAPs:

  • Position of Chloro Group: The position of the chlorine atom on the 1-phenyl ring significantly influences activity. A meta- (3-Cl) or para- (4-Cl) substitution generally leads to higher potency in both tubulin polymerization inhibition and cancer cell growth inhibition compared to an ortho- (2-Cl) substitution.[3]

  • Electron-Withdrawing vs. Electron-Donating Groups: While electron-withdrawing groups like nitro at the meta-position (1e) show moderate activity, their reduction to an electron-donating amino group (1f) dramatically increases potency.[3] This suggests that electronic properties and potential hydrogen bonding interactions are critical for target engagement.

  • Aroyl Group: The 3,4,5-trimethoxyphenyl aroyl group is a recurring motif in potent tubulin inhibitors, mimicking the binding of colchicine. This moiety is considered essential for the potent inhibition of tubulin polymerization.[4]

Anticancer Activity of Other Chlorophenyl-Pyrrole Derivatives

Beyond the ARAP scaffold, other chlorophenyl-pyrrole derivatives have demonstrated significant anticancer potential, often through different mechanisms of action.

Compound IDStructureTarget/MechanismCancer Cell LineIC50 (µM)Reference
2a 4-(2-chlorophenyl)-2,5-diphenyl-3H-pyrroleIDH2 Inhibition (predicted)In silico studyN/A[1]
3a 1-(4-chlorophenyl)-3-methyl-5-pyrazolone derivativeKinase Inhibition (AKT2/PKBβ)GlioblastomaLow micromolar[5]
4a 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][6][7]triazolo[3,4-b][2][7][8]thiadiazoleNot specifiedHepG2Not specified[9]

Table 2: Anticancer activity of diverse chlorophenyl-pyrrole and related heterocyclic compounds.

Key SAR Observations for Diverse Scaffolds:

  • The chlorophenyl group is a versatile substituent found in compounds targeting various enzymes, including isocitrate dehydrogenase 2 (IDH2) and protein kinase B (AKT2).[1][5]

  • The diverse range of scaffolds highlights the broad applicability of the chlorophenyl-pyrrole motif in the design of novel anticancer agents.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. The following sections provide representative methodologies for the synthesis and biological evaluation of chlorophenyl-pyrrole compounds, based on established literature procedures.

Synthesis of 3-Aroyl-1,4-diarylpyrroles via Van Leusen Reaction

The Van Leusen pyrrole synthesis is a powerful method for constructing the pyrrole ring from α,β-unsaturated ketones (chalcones) and p-toluenesulfonylmethyl isocyanide (TosMIC).[6]

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriate acetophenone (1.0 eq.) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq.) in ethanol, add a catalytic amount of a base such as sodium hydroxide.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Van Leusen Pyrrole Synthesis

  • To a solution of the chalcone (1.0 eq.) and TosMIC (1.1 eq.) in a mixture of DMSO and diethyl ether, add sodium hydride (2.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aroyl-1,4-diarylpyrrole.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a negative control (vehicle) and a positive control (e.g., colchicine).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence increases as the reporter intercalates into the polymerizing microtubules.

  • Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the initial slope of the curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Chlorophenyl-pyrrole compounds exert their anticancer effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many potent chlorophenyl-pyrrole derivatives, particularly ARAPs, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][11] Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[10][12]

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to CellCycle Cell Cycle Progression Mitosis->CellCycle Completion CellCycle->Mitosis Compound Chlorophenyl-pyrrole Compound Compound->Tubulin Binds to (e.g., Colchicine site)

Mechanism of Tubulin Polymerization Inhibition.
Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is often aberrantly reactivated in various cancers, promoting tumor growth and survival.[13][14] Some pyrrole derivatives have been shown to inhibit this pathway. The binding of the Hedgehog ligand to its receptor Patched (PTCH) relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. This initiates a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[15]

Hedgehog_Signaling_Pathway cluster_Pathway Hedgehog Signaling Pathway Hh Hedgehog Ligand (e.g., SHH) PTCH Patched (PTCH) Receptor Hh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits GLI_act Active GLI GLI->GLI_act Activation TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus Nucleus Nucleus->TargetGenes Transcription GLI_act->Nucleus Translocation Compound Chlorophenyl-pyrrole Inhibitor Compound->SMO May inhibit

Hedgehog Signaling Pathway Inhibition.

Conclusion

Chlorophenyl-pyrrole compounds represent a highly promising class of molecules in the development of novel anticancer therapeutics. The structure-activity relationship studies clearly indicate that the substitution pattern on the pyrrole and phenyl rings is a critical determinant of their biological activity. The primary mechanisms of action, including the inhibition of tubulin polymerization and modulation of oncogenic signaling pathways like Hedgehog, offer multiple avenues for therapeutic intervention. The experimental protocols provided in this guide serve as a foundation for the synthesis and evaluation of new analogs. Future research efforts should focus on optimizing the pharmacokinetic properties and further elucidating the specific molecular targets of these compounds to translate their potent in vitro activity into effective clinical candidates. The continued exploration of the chlorophenyl-pyrrole scaffold is poised to yield the next generation of targeted anticancer drugs.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole class of organic molecules. The pyrrole ring is a fundamental structural motif in a vast array of biologically active compounds, including natural products and synthetic drugs. The substitution of a 4-chlorophenyl group at the 4-position and a carboxylic acid at the 3-position of the pyrrole ring suggests potential for this molecule to interact with various biological targets, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside a plausible synthetic route and a discussion of its potential biological activities based on related structures.

Physicochemical Characteristics

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from analogous compounds. The following tables summarize the core physicochemical properties.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₁H₈ClNO₂Confirmed[1]
Molecular Weight 221.64 g/mol Confirmed[1]
CAS Number 122453-98-9Confirmed[1]
Predicted Melting Point Not availableData for the related compound 1-(4-chlorophenyl)-1H-pyrrole is 88-91 °C[2]. Carboxylic acids typically have higher melting points.
Predicted Boiling Point Not availableData for the related 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde is 335.7 °C at 760 mmHg[3].
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.Based on the general solubility of pyrrole and carboxylic acids[4].
Predicted pKa ~4-5Typical range for carboxylic acids. The pKa of the pyrrole N-H is much higher (~17.5)[5].
Predicted logP 2.0 - 3.0The predicted XlogP for a similar compound, 3-(4-chlorophenyl)-1H-pyrrole-2,4-dicarbonitrile, is 2.7[6].

Experimental Protocols

Proposed Synthesis of this compound:

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

  • To a solution of ethyl 3-(4-chlorophenyl)acrylate (1 equivalent) and tosylmethylisocyanide (TosMIC) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium tert-butoxide (2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with brine and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10 M NaOH).

  • Heat the mixture to reflux (approximately 90 °C) and stir for 3-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 4 M HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to afford this compound.

Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, numerous derivatives of pyrrole-3-carboxylic acid have been investigated for their therapeutic potential. A significant area of research is their activity as kinase inhibitors.[7][8][9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

One important family of kinases is the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, which plays a key role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[10][11][12][13] Several pyrrole-containing compounds have been identified as inhibitors of VEGFR-2.[7] It is therefore plausible that this compound could exhibit inhibitory activity against VEGFR-2.

Hypothetical Signaling Pathway: Inhibition of VEGFR-2

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[10][11][12][13][14] An inhibitor like this compound could potentially bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and blocking the downstream signaling cascade.

Visualizations

Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Ethyl 3-(4-chlorophenyl)acrylate Ethyl 3-(4-chlorophenyl)acrylate Reaction Mixture Reaction Mixture Ethyl 3-(4-chlorophenyl)acrylate->Reaction Mixture Tosylmethylisocyanide (TosMIC) Tosylmethylisocyanide (TosMIC) Tosylmethylisocyanide (TosMIC)->Reaction Mixture Potassium tert-butoxide in DMF Potassium tert-butoxide in DMF Potassium tert-butoxide in DMF->Reaction Mixture Purification Purification Reaction Mixture->Purification Work-up Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate Purification->Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate Column Chromatography Hydrolysis Reaction Hydrolysis Reaction Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate->Hydrolysis Reaction NaOH, EtOH, Heat Acidification Acidification Hydrolysis Reaction->Acidification HCl Final Product This compound Acidification->Final Product Filtration & Drying

Caption: A proposed two-step synthesis of the target compound.

Hypothetical VEGFR-2 Inhibition Pathway

G Hypothetical Inhibition of VEGFR-2 Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Activates Downstream Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization & Autophosphorylation->Downstream Signaling Initiates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Inhibitor 4-(4-chlorophenyl)-1H- pyrrole-3-carboxylic acid Inhibitor->Block Block->Dimerization & Autophosphorylation Inhibits

Caption: Potential mechanism of action via VEGFR-2 inhibition.

References

The Ascendant Role of Pyrrole Scaffolds in Modern Drug Discovery: A Technical Guide to Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity have propelled the development of a vast array of bioactive derivatives with significant therapeutic potential.[3][4] This technical guide provides an in-depth exploration of recent advancements in the discovery of novel pyrrole-based compounds, with a focus on their synthesis, anticancer, and antimicrobial activities. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this dynamic field.

I. Synthesis of Bioactive Pyrrole Derivatives: The Hantzsch Reaction

A prominent method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis.[4][5] This multicomponent reaction offers a straightforward approach to constructing the pyrrole core from readily available starting materials.[6]

Experimental Protocol: Hantzsch Pyrrole Synthesis

This protocol describes a general procedure for the Hantzsch synthesis of a substituted pyrrole.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • α-haloketone (e.g., chloroacetone)

  • Ammonia or a primary amine

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the β-ketoester and the α-haloketone in the chosen solvent in a round-bottom flask.

  • Add ammonia or the primary amine to the solution. The amine attacks the β-carbon of the β-ketoester, leading to the formation of an enamine intermediate.

  • The enamine then attacks the carbonyl carbon of the α-haloketone.

  • Heat the reaction mixture under reflux for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the substituted pyrrole.[4]

Hantzsch_Pyrrole_Synthesis start β-ketoester + α-haloketone enamine Enamine Formation start->enamine amine Ammonia / Primary Amine amine->enamine imine Imine Intermediate enamine->imine Reaction with α-haloketone cyclization Intramolecular Cyclization imine->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrrole dehydration->product

II. Anticancer Activity of Novel Pyrrole Derivatives

Pyrrole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[3][9]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected novel pyrrole derivatives, presenting their half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Alkynylated Pyrrole Derivatives against Human Cancer Cell Lines [3]

CompoundU251 (Glioblastoma) IC50 (μM)A549 (Lung Cancer) IC50 (μM)769-P (Kidney Cancer) IC50 (μM)HepG2 (Liver Cancer) IC50 (μM)HCT-116 (Colon Cancer) IC50 (μM)
12l 2.29 ± 0.183.49 ± 0.30---

Table 2: Cytotoxicity of Pyrrolo[1,2-a]azepine Derivatives against Human Cancer Cell Lines [10]

CompoundHepG2 (Liver Cancer) IC50 (nM)MCF7 (Breast Cancer) IC50 (nM)HCT116 (Colon Cancer) IC50 (nM)
3 4--
5b -10.7-
6 1.6-21.1
7 -45.420.7
Doxorubicin (Ref.) 10.8--
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrrole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test pyrrole derivatives in the complete culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[1]

III. Antimicrobial Activity of Novel Pyrrole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[11] Pyrrole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains.[12][13]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrrole derivatives against various bacterial strains.

Table 3: Antimicrobial Activity of Novel Pyrrole Derivatives

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
Para-trifluoromethyl derivative of Marinopyrrole AMethicillin-resistant Staphylococcus epidermidis (MRSE)0.008[12]
Para-trifluoromethyl derivative of Marinopyrrole AMethicillin-susceptible Staphylococcus aureus (MSSA)0.125[12]
Para-trifluoromethyl derivative of Marinopyrrole AMethicillin-resistant Staphylococcus aureus (MRSA)0.13–0.255[12]
Vancomycin (Ref.)MRSE, MSSA, MRSA0.5-1[12]
BM212Mycobacterium tuberculosis0.7 - 1.5[14]
Pyrrolo[2,3-b] pyrrole derivative 2Pseudomonas aeruginosa50[2]
Ciprofloxacin (Ref.)Pseudomonas aeruginosa25[2]
Pyrrolo[2,3-b] pyrrole derivative 3Staphylococcus aureusComparable to Ciprofloxacin[2]
N-arylpyrrole VcMRSA4[11]
Levofloxacin (Ref.)MRSA8[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strains

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test pyrrole derivatives dissolved in a suitable solvent

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it in the broth to the final desired concentration.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

IV. Mechanism of Action: Targeting the HIF-1α Signaling Pathway

A key mechanism through which some bioactive pyrrole derivatives exert their anticancer effects is by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[15][16] HIF-1α is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions by regulating genes involved in angiogenesis, metabolism, and cell survival.[17]

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[18] In hypoxic tumor microenvironments, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[18]

Certain pyrrole derivatives have been shown to inhibit HIF-1α activity by promoting its proteasome-mediated degradation even under hypoxic conditions, thereby suppressing tumor growth and angiogenesis.[15]

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylases (PHDs) (Active) HIF1a_normoxia->PHD Hydroxylation pVHL pVHL E3 Ubiquitin Ligase PHD->pVHL Recognition Proteasome Proteasomal Degradation pVHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α (Stabilized) HIF1b HIF-1β Nucleus Nucleus HIF1_dimer HIF-1α/HIF-1β Dimer HRE Hypoxia-Response Element (HRE) Target_Genes Target Gene Transcription (Angiogenesis, Metabolism, etc.) Pyrrole_Derivative Bioactive Pyrrole Derivative Pyrrole_Derivative->HIF1a_hypoxia Promotes Degradation

This guide underscores the significant and expanding role of pyrrole derivatives in the landscape of drug discovery. The synthetic accessibility of the pyrrole scaffold, coupled with the diverse biological activities of its derivatives, ensures that this remarkable heterocycle will continue to be a fertile ground for the development of novel therapeutics. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon in their quest for the next generation of bioactive pyrrole compounds.

References

An In-depth Technical Guide on 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid (CAS Number: 122453-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole class of organic molecules. The pyrrole ring is a fundamental structural motif found in a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. The presence of a 4-chlorophenyl substituent and a carboxylic acid group suggests potential for various chemical interactions and biological activities, making it a compound of interest for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported. The table below presents the basic molecular information and predicted properties.

PropertyValueSource
CAS Number 122453-98-9-
Molecular Formula C₁₁H₈ClNO₂-
Molecular Weight 221.64 g/mol Calculated
Predicted Boiling Point 419.1 ± 35.0 °C at 760 mmHgPredicted
Predicted Flash Point 207.3 ± 25.9 °CPredicted
Predicted pKa (Not available)-
Solubility (Not available)-

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, general synthetic routes for substituted pyrrole-3-carboxylic acids can be adapted. One common approach is the Paal-Knorr pyrrole synthesis or variations thereof.

A plausible synthetic workflow is outlined below.

G A Starting Materials: - A β-ketoester - An α-amino ketone or equivalent B Condensation Reaction A->B Base or Acid Catalyst C Cyclization B->C Intramolecular D Hydrolysis of Ester C->D e.g., NaOH or LiOH E This compound D->E Acidification G A Compound Synthesis and Purification B In vitro Screening Assays (e.g., enzyme inhibition, receptor binding) A->B C Cell-based Assays (e.g., cytotoxicity, signaling pathway modulation) B->C D Hit Identification C->D E Lead Optimization D->E F In vivo Studies (Animal Models) E->F

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the classical Hantzsch pyrrole synthesis, a versatile multicomponent reaction for the formation of the pyrrole ring system.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The Hantzsch pyrrole synthesis offers a convergent and efficient route to construct substituted pyrroles from readily available starting materials. This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. This document outlines the synthesis of the target compound in a two-step process: the Hantzsch reaction to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Hantzsch Pyrrole Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

r1 Ethyl 4-(4-chlorophenyl)-3-oxobutanoate plus1 + arrow Hantzsch Reaction (e.g., in Ethanol, Reflux) r2 Chloroacetaldehyde plus2 + r3 Ammonia p1 Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate arrow->p1

Caption: Step 1: Hantzsch Pyrrole Synthesis.

Step 2: Hydrolysis of Ethyl Ester to Carboxylic Acid

r1 Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate arrow Hydrolysis r1->arrow reagent 1. NaOH (aq) 2. HCl (aq) reagent->arrow p1 This compound arrow->p1

Caption: Step 2: Ester Hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

This protocol is a representative procedure based on the principles of the Hantzsch pyrrole synthesis. Optimization of reaction conditions may be necessary to improve yields.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate240.672.41 g10
Chloroacetaldehyde (50% wt. in water)78.501.57 g10
Ammonium acetate77.081.54 g20
Ethanol46.0750 mL-
Acetic acid, glacial60.055 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-(4-chlorophenyl)-3-oxobutanoate (10 mmol), ammonium acetate (20 mmol), and ethanol (50 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add chloroacetaldehyde solution (10 mmol) and glacial acetic acid (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 200 mL of ice-cold water with stirring.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Collect the solid precipitate by vacuum filtration and wash with cold water. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

Expected Results:

CompoundAppearanceMelting Point (°C)
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylateOff-white solid137-138

Note: The melting point is based on a literature value for a compound synthesized via an alternative route, but should be comparable.

Step 2: Synthesis of this compound

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate265.712.66 g10
Sodium hydroxide (NaOH)40.000.80 g20
Water18.0220 mL-
Ethanol46.0720 mL-
Hydrochloric acid (HCl), concentrated36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate (10 mmol) in a mixture of ethanol (20 mL) and water (20 mL).

  • Add sodium hydroxide (20 mmol) to the solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the hydrolysis by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Expected Results:

CompoundAppearance
This compoundWhite to off-white solid

Note: Specific quantitative data such as melting point and yield for the final product should be determined experimentally. Spectroscopic data (NMR, IR, MS) should be obtained for structural confirmation.

Visualizations

Hantzsch Pyrrole Synthesis Mechanism

Hantzsch_Mechanism ketoester β-Ketoester condensation1 Condensation ketoester->condensation1 ammonia Ammonia ammonia->condensation1 enamine Enamine Intermediate cyclization Intramolecular Cyclization enamine->cyclization haloketone α-Haloketone haloketone->cyclization condensation1->enamine intermediate1 Iminium Intermediate intermediate2 Dihydroxypyrroline Intermediate intermediate1->intermediate2 cyclization->intermediate1 dehydration Dehydration intermediate2->dehydration pyrrole_ester Substituted Pyrrole Ester dehydration->pyrrole_ester

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Experimental Workflow

Workflow start Start hantzsch Hantzsch Reaction: β-Ketoester, α-Haloketone, NH3 start->hantzsch workup1 Workup & Purification (Precipitation/Extraction, Recrystallization) hantzsch->workup1 ester_product Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate workup1->ester_product hydrolysis Ester Hydrolysis (NaOH, H2O/EtOH) ester_product->hydrolysis workup2 Acidification & Isolation (HCl, Filtration) hydrolysis->workup2 final_product This compound workup2->final_product characterization Characterization (NMR, IR, MS, MP) final_product->characterization end End characterization->end

Caption: Overall Experimental Workflow.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chloroacetaldehyde is toxic and an irritant; handle with care.

  • Concentrated acids and bases are corrosive; handle with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Physicochemical Properties

A summary of the physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 122453-98-9[1][2]
Molecular Formula C₁₁H₈ClNO₂[1][2]
Molecular Weight 221.64 g/mol [1]
Appearance Solid
Melting Point 88-91 °C
SMILES O=C(C1=CNC=C1C2=CC=C(Cl)C=C2)O[1]

Experimental Protocol: HPLC Purity Analysis

This section provides a detailed protocol for the purity analysis of this compound using HPLC.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatographic Column: C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data station.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (Milli-Q or equivalent)

  • Standard and Sample:

    • This compound reference standard

    • This compound sample for analysis

Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in Table 2. A similar method has been reported for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, which supports the choice of a C18 column and a mobile phase consisting of acetonitrile and a phosphate buffer.[3][4][5]

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
257030
307030
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are provided in Table 4.

Table 4: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Data Analysis and Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6][7][8] These studies provide insight into the degradation pathways and help in the identification of potential degradation products.[7][9] The following stress conditions should be applied to the this compound sample.

Protocol for Forced Degradation
  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C for 30 minutes.[10]

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C for 30 minutes.[10]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an appropriate duration.

After exposure to the stress conditions, the samples are diluted with the diluent to the target concentration and analyzed using the HPLC method described above. The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the separation of the main peak from any degradation products.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be evaluated are summarized in Table 5.

Table 5: Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

G Figure 1: Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions system_suitability Perform System Suitability Tests prep_solutions->system_suitability Proceed if solutions are ready inject_samples Inject Standard and Sample Solutions system_suitability->inject_samples If system passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks in Chromatograms acquire_data->integrate_peaks calculate_purity Calculate % Purity and Related Substances integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Figure 1: Experimental Workflow for HPLC Purity Analysis
Logical Relationships of the HPLC Method

The diagram below outlines the key parameters and their relationships within the developed HPLC method.

G Figure 2: Key Parameters of the HPLC Method cluster_instrument Instrumentation cluster_method_params Method Parameters cluster_output Output & Analysis HPLC HPLC System MobilePhase Mobile Phase (ACN & Phosphate Buffer) HPLC->MobilePhase delivers Column C18 Column Column->MobilePhase utilizes Detector DAD Detector Wavelength Detection λ (225 nm) Detector->Wavelength set at Chromatogram Chromatogram Detector->Chromatogram generates MobilePhase->Chromatogram influences separation FlowRate Flow Rate (1.0 mL/min) FlowRate->Chromatogram affects retention time Temperature Column Temp (30 °C) Temperature->Chromatogram optimizes separation Gradient Gradient Elution PeakArea Peak Area Chromatogram->PeakArea provides Purity % Purity PeakArea->Purity used to calculate

Figure 2: Key Parameters of the HPLC Method

References

Application Note: LC-MS Analysis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The search results from step 2 have provided valuable information. I have confirmed that the Paal-Knorr pyrrole synthesis is a primary method for synthesizing pyrroles from 1,4-dicarbonyl compounds. I have also gathered general information on LC-MS analysis of carboxylic acids, including the use of reversed-phase chromatography and the importance of pH control for retention. Some results mentioned derivatization as a strategy to improve analysis, which is a useful consideration.

However, a specific, detailed protocol for the synthesis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is still missing. I need to identify the exact 1,4-dicarbonyl precursor and the appropriate amine source, along with reaction conditions. For the LC-MS analysis, while I have general guidelines, a more tailored protocol with specific column chemistry, mobile phase composition, and mass spectrometry parameters for this particular analyte would be highly beneficial. I also lack quantitative data like retention times and m/z values for the target compound and potential impurities, which is a core requirement. Finally, I need to identify potential side products of the Paal-Knorr synthesis to include them as potential impurities in the analysis.

Therefore, the next steps will focus on finding a specific synthesis protocol, a more detailed LC-MS method, and information on potential impurities.I have now found a plausible synthetic route for the target compound, this compound, likely proceeding through its ethyl ester via a Paal-Knorr or a similar pyrrole synthesis, followed by hydrolysis. I have also gathered general protocols for LC-MS analysis of aromatic carboxylic acids, including typical reversed-phase columns, mobile phases, and the use of MS/MS for quantification. Information on potential impurities in Paal-Knorr synthesis, such as furan derivatives and unreacted starting materials, has also been found.

However, I still lack a specific, detailed experimental protocol for both the synthesis and the direct LC-MS analysis of this compound. While I can infer the starting materials for the synthesis, the exact reaction conditions (temperature, time, catalyst) are not explicitly stated for this specific product. For the LC-MS method, I need to propose a concrete set of parameters (e.g., specific gradient, ion transitions for MS/MS) based on the general information I have. I also need to find or estimate the m/z values for the target compound and its potential impurities to create a quantitative data table.

My next step will be to synthesize this information into a coherent and detailed application note. I will have to make some informed assumptions for the specific experimental parameters based on the collected literature for similar compounds. I will then proceed to generate the required diagrams and the final application note. I believe I have enough information to proceed without further searches, by combining and adapting the existing findings.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis and subsequent LC-MS analysis of this compound, a molecule of interest in pharmaceutical research. The synthesis is based on the Paal-Knorr pyrrole synthesis, a robust method for the formation of substituted pyrroles. A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is described for the quantitative analysis of the target compound, starting materials, and potential impurities, ensuring accurate monitoring of the reaction progress and purity of the final product.

Introduction

Substituted pyrroles are a critical class of heterocyclic compounds frequently found in the core structures of many pharmaceutical agents. The synthesis of these compounds requires careful monitoring to ensure high purity and yield. The Paal-Knorr synthesis provides a versatile route to pyrrole derivatives through the condensation of a 1,4-dicarbonyl compound with an amine.[1][2][3] This application note details a likely synthetic pathway for this compound and a specific LC-MS/MS method for its analysis. The analytical method is designed to be sensitive and specific, allowing for the quantification of the target molecule and the detection of key process-related impurities.

Synthesis of this compound

The synthesis of the target compound can be achieved via a two-step process: the formation of the corresponding ethyl ester through a Paal-Knorr reaction, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

A plausible method for the synthesis of the ethyl ester involves the reaction of ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (a 1,4-dicarbonyl equivalent) with an ammonia source.

Reaction Scheme:

  • Starting Materials: Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, Ammonium acetate

  • Solvent: Acetic acid

  • Reaction Conditions: Reflux

Step 2: Hydrolysis to this compound

The ethyl ester is then hydrolyzed to the final carboxylic acid product.

  • Starting Material: Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

  • Reagent: Sodium hydroxide solution

  • Solvent: Ethanol/Water mixture

  • Reaction Conditions: Reflux, followed by acidification.

LC-MS Analysis

The developed LC-MS/MS method is suitable for monitoring the reaction progress, identifying impurities, and quantifying the final product. A reversed-phase chromatographic separation is employed, coupled with tandem mass spectrometry for sensitive and selective detection.

Experimental Protocols

Sample Preparation

  • Accurately weigh approximately 10 mg of the reaction mixture or final product.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent
Mass Spectrometer Agilent 6470A Triple Quadrupole LC/MS or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Data Acquisition Mode Multiple Reaction Monitoring (MRM)
Quantitative Data

The following table summarizes the expected retention times and MRM transitions for the target compound and potential impurities.

CompoundExpected Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compound~ 4.2222.0178.0
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate~ 5.5250.1204.1
Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate~ 4.8253.0139.0
4-(4-chlorophenyl)-furan-3-carboxylic acid (impurity)~ 4.5223.0179.0

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis SM Starting Materials (Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, Ammonium Acetate) Reaction Paal-Knorr Reaction SM->Reaction Acetic Acid, Reflux Ester Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate Reaction->Ester Hydrolysis Hydrolysis Ester->Hydrolysis NaOH, EtOH/H2O Product This compound Hydrolysis->Product Acidification

Caption: Synthetic pathway for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Reaction Mixture / Product Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC_Vial Transfer to LC Vial Filter->LC_Vial LC_System HPLC Separation (Reversed-Phase C18) LC_Vial->LC_System MS_System Tandem Mass Spectrometry (ESI-, MRM) LC_System->MS_System Data_Analysis Data Acquisition & Processing MS_System->Data_Analysis

Caption: Experimental workflow for LC-MS analysis.

Discussion

The Paal-Knorr synthesis is a reliable method for the preparation of the target pyrrole.[1][2] However, potential side reactions can lead to impurities. The most common byproduct is the corresponding furan, 4-(4-chlorophenyl)-furan-3-carboxylic acid, which is formed via acid-catalyzed cyclization of the 1,4-dicarbonyl precursor without the incorporation of the amine.[4] The LC-MS/MS method described here can effectively separate and distinguish the desired product from this key impurity and unreacted starting materials.

The choice of negative ion mode for ESI is optimal for the analysis of the carboxylic acid, as it readily deprotonates to form the [M-H]⁻ ion. The MRM transitions were selected to provide high specificity and sensitivity. The fragmentation of the precursor ion of the target compound is expected to involve the loss of carbon dioxide from the carboxylic acid group.

Conclusion

This application note presents a comprehensive approach for the synthesis and analysis of this compound. The detailed protocols for both the chemical synthesis and the LC-MS/MS analysis provide a valuable resource for researchers in the field of drug discovery and development. The analytical method is robust, specific, and sensitive, enabling accurate monitoring of the reaction and ensuring the quality of the synthesized compound.

References

Application Notes and Protocols for Solid-Phase Synthesis Using 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2] The specific scaffold, 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid, presents a valuable starting point for the generation of diverse small molecule libraries. The strategic placement of the carboxylic acid handle allows for immobilization on a solid support, while the pyrrole nitrogen (N-H) serves as a prime position for subsequent functionalization.

Solid-phase synthesis offers a powerful and efficient methodology for building such libraries. By anchoring the initial scaffold to a polymer resin, excess reagents and by-products from subsequent chemical transformations can be easily removed by simple filtration and washing steps. This approach streamlines the purification process, enables automation, and is highly amenable to the split-and-pool strategies used in combinatorial chemistry to rapidly generate thousands of distinct compounds for biological screening.[1][3]

This document provides a detailed protocol for the use of this compound in solid-phase synthesis to create a library of N-substituted pyrrole derivatives.

Overall Synthetic Workflow

The proposed strategy involves three key stages:

  • Immobilization: The pyrrole scaffold is anchored to a 2-chlorotrityl chloride (2-CTC) resin via an ester linkage with the carboxylic acid.

  • Diversification: The resin-bound pyrrole is functionalized at the nitrogen position through deprotonation followed by alkylation with various electrophiles.

  • Cleavage: The final purified compounds are released from the solid support using a mild acidic solution.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Diversification cluster_2 Stage 3: Cleavage Start 4-(4-chlorophenyl)-1H- pyrrole-3-carboxylic acid + 2-CTC Resin Immobilize Loading Reaction (DIPEA, DCM) Start->Immobilize ResinBound Resin-Bound Pyrrole Scaffold Immobilize->ResinBound Deprotonation N-Deprotonation (e.g., NaH, DMF) ResinBound->Deprotonation Alkylation Addition of Electrophile (R-X) Deprotonation->Alkylation Diversified N-Alkylated Resin-Bound Pyrrole Alkylation->Diversified Cleavage Acidic Cleavage (e.g., TFA/DCM) Diversified->Cleavage Product Final Product: N-Alkyl-4-(4-chlorophenyl)-1H- pyrrole-3-carboxylic acid Cleavage->Product

Caption: General workflow for the solid-phase synthesis of a pyrrole library.

Experimental Protocols

Protocol 1: Immobilization of Pyrrole Scaffold onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of this compound to 2-chlorotrityl chloride (2-CTC) resin. 2-CTC resin is selected for its acid-labile nature, which permits the cleavage of the final product under very mild conditions, preserving the integrity of the pyrrole core.

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (per 1g resin)Equivalents
2-Chlorotrityl chloride resin (1.2 mmol/g)-1.0 g1.0
This compound235.65424 mg (1.8 mmol)1.5
N,N-Diisopropylethylamine (DIPEA)129.24627 µL (3.6 mmol)3.0
Dichloromethane (DCM), anhydrous-20 mL-
N,N-Dimethylformamide (DMF), anhydrous-5 mL-
Methanol (MeOH)-5 mL-

Procedure

  • Resin Swelling: Place 1.0 g of 2-CTC resin into a solid-phase synthesis vessel. Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve 424 mg (1.5 eq) of this compound in 5 mL of anhydrous DCM. A small amount of DMF (e.g., 0.5 mL) can be added to aid dissolution if necessary.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the solution of the pyrrole carboxylic acid to the resin, followed by 627 µL (3.0 eq) of DIPEA.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the supernatant and analyzing by TLC.

  • Capping: After the reaction, drain the solution. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 10 mL). Agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving the compound from a small, weighed amount of resin and quantifying the product.

Protocol 2: N-Alkylation of the Resin-Bound Pyrrole Scaffold

This protocol details the diversification step where the nitrogen of the immobilized pyrrole is alkylated. The pyrrole N-H proton is moderately acidic and can be removed by a strong, non-nucleophilic base.[4] The resulting pyrrolide anion is nucleophilic and readily reacts with electrophiles like alkyl halides.[4][5]

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (per 1g resin)Equivalents (vs. resin loading)
Resin-bound pyrrole (e.g., 1.0 mmol/g)-1.0 g1.0
Sodium hydride (NaH), 60% in oil24.00120 mg (3.0 mmol)3.0
Alkyl Halide (R-X, e.g., Benzyl bromide)171.04345 µL (3.0 mmol)3.0
N,N-Dimethylformamide (DMF), anhydrous-15 mL-
Dichloromethane (DCM), anhydrous-10 mL-

Procedure

  • Resin Swelling: Swell 1.0 g of the dried, pyrrole-loaded resin in 10 mL of anhydrous DMF for 30 minutes.

  • Deprotonation: Drain the DMF. In a separate flask under an inert atmosphere (N₂ or Ar), suspend 120 mg (3.0 eq) of NaH in 5 mL of anhydrous DMF. Carefully add this suspension to the swollen resin.

  • Incubation: Agitate the mixture at room temperature for 1 hour.

  • Alkylation: Dissolve the desired electrophile (e.g., 345 µL of benzyl bromide, 3.0 eq) in 5 mL of anhydrous DMF and add it to the resin suspension.

  • Reaction: Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 50 °C) to drive it to completion if necessary.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum. A small sample can be cleaved to check the efficiency of the alkylation by LC-MS.

G cluster_input Inputs cluster_process Process cluster_output Outputs Resin Resin-Bound Pyrrole Split Split Resin into Multiple Vessels Resin->Split Base Strong Base (e.g., NaH) Base->Split Alkyl_Halides Alkyl Halide Library (R1-X, R2-X, R3-X...) Parallel_Reaction Vessel 1: Add R1-X Vessel 2: Add R2-X Vessel 3: Add R3-X ... Split->Parallel_Reaction Pool Pool Resins (Optional) or Cleave Individually Parallel_Reaction->Pool Library Library of Resin-Bound N-Alkylated Pyrroles Pool->Library

Caption: Logical workflow for parallel synthesis of an N-alkylated pyrrole library.

Protocol 3: Cleavage of Final Products from the Resin

This final step releases the N-alkylated pyrrole derivatives from the solid support. A mild acidic cocktail is used to cleave the ester linkage to the 2-CTC resin.

Cleavage Cocktail Options

Cocktail CompositionStrengthUse CaseReference
20% Trifluoroethanol (TFE) in DCMVery MildFor highly acid-sensitive products.General SPPS
1-5% Trifluoroacetic acid (TFA) in DCMMildStandard cleavage from 2-CTC and Sieber amide resins.[6]
TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5 v/v)StrongStandard for Rink Amide or Wang resins; may degrade sensitive pyrroles.[6]

Procedure (Using 2% TFA in DCM)

  • Resin Preparation: Place the dried, functionalized resin (e.g., 1.0 g) in a synthesis vessel.

  • Cleavage: Add 10 mL of a freshly prepared solution of 2% TFA in DCM to the resin.

  • Incubation: Agitate the suspension at room temperature for 1-2 hours. Monitor cleavage progress by taking a small aliquot of the solution, neutralizing it with a base (e.g., DIPEA), and analyzing by LC-MS.

  • Collection: Filter the resin and collect the filtrate into a round-bottom flask containing a small amount of a volatile base like pyridine or DIPEA to neutralize the TFA.

  • Washing: Wash the resin with an additional 5 mL of DCM and combine the filtrates.

  • Work-up: Concentrate the combined filtrates under reduced pressure. The resulting crude product can be purified by standard methods such as flash chromatography or preparative HPLC.

Summary of Expected Results

The following table provides hypothetical but typical quantitative data for this solid-phase synthesis workflow.

ParameterProtocol 1: LoadingProtocol 2: AlkylationProtocol 3: Cleavage
Typical Loading/Yield 0.8 - 1.1 mmol/g>95% conversion>90% recovery
Typical Purity (Crude) N/A>85% (by test cleavage)>80%
Key Reaction Time 2-4 hours4-12 hours1-2 hours
Primary Analytical Method Gravimetric/CleavageLC-MS after cleavageLC-MS, NMR

References

Protocol for synthesizing pyrrole-3-carboxamides from the corresponding acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pyrrole-3-carboxamides from their corresponding carboxylic acids. Pyrrole-3-carboxamide moieties are significant structural motifs in numerous biologically active compounds and pharmaceuticals. This application note outlines a general and efficient batch protocol for the amide coupling reaction, a comparison of common coupling reagents, and a detailed experimental procedure.

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products and synthetic molecules with diverse pharmacological activities. Specifically, the pyrrole-3-carboxamide core is a key pharmacophore in several marketed drugs. The efficient and reliable synthesis of these amides is therefore of great interest to medicinal chemists and researchers in drug discovery. The most common and direct method for the preparation of amides is the coupling of a carboxylic acid with an amine, facilitated by a coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. This document details a robust protocol for this transformation.

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of a pyrrole-3-carboxylic acid with a coupling reagent, followed by the reaction with a primary or secondary amine to form the corresponding amide.

Figure 1: General scheme for the synthesis of pyrrole-3-carboxamides.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products pyrrole_acid Pyrrole-3-carboxylic Acid reaction_center + pyrrole_acid->reaction_center amine Amine (R'-NH2) amine->reaction_center coupling_reagent Coupling Reagent (e.g., EDC/HOBt, HATU) coupling_reagent->reaction_center base Base (e.g., DIPEA, Et3N) base->reaction_center solvent Solvent (e.g., DMF, DCM) solvent->reaction_center pyrrole_amide Pyrrole-3-carboxamide byproducts Byproducts reaction_center->pyrrole_amide reaction_center->byproducts G start Start dissolve Dissolve Pyrrole-3-carboxylic acid in anhydrous DMF start->dissolve add_coupling Add HOBt and EDC, stir for 15-20 min dissolve->add_coupling add_amine_base Add Amine and DIPEA add_coupling->add_amine_base react Stir at room temperature, monitor by TLC add_amine_base->react workup Aqueous Work-up (EtOAc, NaHCO3, Brine) react->workup purify Purification by Column Chromatography workup->purify end Final Product purify->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes inhibitor Pyrrole-3-carboxamide (Inhibitor) inhibitor->kinase2 Inhibits

Application of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid in antibacterial agent development.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-containing compounds represent a significant class of heterocyclic molecules that have demonstrated a wide spectrum of biological activities, including antibacterial properties.[1] The pyrrole scaffold is a key structural motif in many natural and synthetic bioactive compounds.[1][2] Specifically, derivatives of pyrrole-3-carboxylic acid have been investigated for their potential as antimicrobial agents.[1] This document outlines the potential application of a specific derivative, 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid, in the development of new antibacterial agents. While direct antibacterial data for this exact compound is not extensively published, this document provides a framework for its evaluation based on the known activities of structurally related compounds and established antimicrobial testing protocols.

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents.[3] Pyrrole derivatives have emerged as a promising area of research in this field.[1] This document provides detailed protocols for the in vitro evaluation of this compound as a potential antibacterial agent.

Data Presentation

Quantitative data from the described experimental protocols should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Klebsiella pneumoniaeATCC 700603

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMBC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Klebsiella pneumoniaeATCC 700603

Experimental Protocols

The following are detailed protocols for the synthesis and in vitro antibacterial evaluation of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this exact molecule was not found in the initial search, a general and plausible synthetic route can be adapted from known methods for creating similar pyrrole-3-carboxylic acid derivatives. One common method involves the reaction of a β-arylacrylic ester with tosylmethylisocyanide (TosMIC).[4]

Materials:

  • Ethyl 3-(4-chlorophenyl)acrylate

  • Tosylmethylisocyanide (TosMIC)

  • Sodium hydride (NaH) or another suitable base

  • Dry organic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Ester Synthesis: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-(4-chlorophenyl)acrylate in a dry organic solvent.

  • Reaction Initiation: To this solution, add a suitable base such as sodium hydride portion-wise at a controlled temperature (e.g., 0 °C).

  • TosMIC Addition: Slowly add a solution of tosylmethylisocyanide in the same dry solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

  • Purification of Ester: Purify the crude ester using column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide.

  • Saponification: Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.

  • Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Final Product Isolation: Collect the precipitate by filtration, wash with water, and dry to yield this compound. Further purification can be achieved by recrystallization.

Synthesis_Workflow start Ethyl 3-(4-chlorophenyl)acrylate + TosMIC step1 Base-catalyzed Cyclization start->step1 intermediate1 Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate step1->intermediate1 step2 Alkaline Hydrolysis (NaOH) intermediate1->step2 intermediate2 Sodium 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate step2->intermediate2 step3 Acidification (HCl) intermediate2->step3 end This compound step3->end

Synthetic pathway for the target compound.
In Vitro Antibacterial Activity Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a widely used and standardized technique.[7][8]

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for OD measurements)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[9]

  • Inoculum Preparation: From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare compound stock solution C Serial dilute compound in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually inspect for turbidity E->F G Determine lowest concentration with no growth (MIC) F->G

Workflow for the MIC determination.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11] This assay is performed as a subsequent step to the MIC assay.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum count.[11]

Potential Mechanism of Action

The precise mechanism of action of this compound would need to be elucidated through further studies. However, based on the known mechanisms of other antibacterial compounds, potential targets could include:

  • Cell Wall Synthesis Inhibition: Disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.

  • Protein Synthesis Inhibition: Targeting bacterial ribosomes to halt protein production.

  • Nucleic Acid Synthesis Inhibition: Interference with DNA replication or RNA transcription.

  • Cell Membrane Disruption: Causing damage to the bacterial cell membrane, leading to leakage of cellular contents.

  • Metabolic Pathway Inhibition: Blocking essential metabolic pathways necessary for bacterial survival.[12]

Further investigations, such as macromolecular synthesis assays, enzyme inhibition studies, and microscopic analysis of treated bacterial cells, would be required to determine the specific mechanism of action.

Mechanism_Investigation cluster_targets Potential Bacterial Targets cluster_outcome Outcome A Active Compound (this compound) B Cell Wall Synthesis A->B C Protein Synthesis (Ribosomes) A->C D Nucleic Acid Synthesis (DNA/RNA) A->D E Cell Membrane Integrity A->E F Metabolic Pathways A->F G Inhibition of Bacterial Growth / Cell Death B->G C->G D->G E->G F->G

Potential antibacterial mechanisms of action.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the initial investigation of this compound as a potential antibacterial agent. The structured approach to data collection and the detailed experimental methodologies will enable researchers to systematically evaluate its efficacy and lay the groundwork for further preclinical development. The exploration of novel chemical scaffolds like this is crucial in the ongoing effort to combat antimicrobial resistance.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure für das Bioaktivitäts-Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die Synthese, Aufreinigung und Charakterisierung von Derivaten der 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure. Darüber hinaus werden standardisierte Methoden für das Screening der biologischen Aktivität dieser neuartigen Verbindungen in den Bereichen Onkologie, Mikrobiologie und Entzündungshemmung beschrieben. Die hier vorgestellten Arbeitsabläufe und Daten sollen als umfassende Anleitung für Forscher dienen, die das therapeutische Potenzial von Pyrrol-basierten Molekülen untersuchen.

Einleitung

Pyrrol-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in zahlreichen biologisch aktiven Molekülen und zugelassenen Medikamenten vorkommen.[1][2] Insbesondere der 4-Arylpyrrol-3-carbonsäure-Kern hat aufgrund seines Potenzials, mit verschiedenen biologischen Zielstrukturen zu interagieren, große Aufmerksamkeit in der medizinischen Chemie auf sich gezogen. Die Modifikation der Carbonsäuregruppe durch Derivatisierung zu Amiden und Estern ist eine gängige Strategie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen zu optimieren.

Die Zielverbindung, 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure, besitzt ein attraktives Grundgerüst für die Wirkstoffentdeckung. Das Chlorphenyl-Motiv kann wichtige Wechselwirkungen in den Bindungstaschen von Zielproteinen eingehen, während die Pyrrol- und Carbonsäure-Einheiten weitere Modifikationen zur Feinabstimmung der Aktivität und Selektivität ermöglichen. Diese Anwendungsbeschreibung konzentriert sich auf die systematische Derivatisierung dieser Ausgangsverbindung und die anschließende Bewertung der biologischen Aktivität der resultierenden Derivate.

Synthese von Derivaten

Die Derivatisierung der 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure konzentriert sich auf die Umwandlung der Carbonsäuregruppe in Amide und Ester. Diese Modifikationen können die Lipophilie, die Fähigkeit zur Wasserstoffbrückenbindung und die sterischen Eigenschaften des Moleküls verändern, was wiederum seine biologische Aktivität beeinflussen kann.

Allgemeine Synthese von Amid-Derivaten

Die Amidierung von Carbonsäuren ist eine robuste und vielseitige Reaktion. Ein gängiger Ansatz ist die Aktivierung der Carbonsäure mit einem Kupplungsreagenz, gefolgt von der Reaktion mit einem primären oder sekundären Amin.

Protokoll 2.1: Synthese von N-substituierten 4-(4-Chlorphenyl)-1H-pyrrol-3-carboxamiden

  • Aktivierung der Carbonsäure: In einem trockenen Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff oder Argon) wird 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. trockenes Dichlormethan (DCM) oder Dimethylformamid (DMF)) gelöst.

  • Auf 0 °C abkühlen und langsam ein Kupplungsreagenz wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC, 1,2 Äquiv.) und Hydroxybenzotriazol (HOBt, 1,2 Äquiv.) zugeben. Die Mischung 30 Minuten bei 0 °C rühren.

  • Aminzugabe: Das entsprechende primäre oder sekundäre Amin (1,1 Äquiv.) und eine Base wie Diisopropylethylamin (DIPEA, 2 Äquiv.) zugeben.

  • Reaktion: Die Reaktionsmischung langsam auf Raumtemperatur erwärmen und über Nacht rühren.

  • Aufarbeitung: Die Reaktionsmischung mit Wasser verdünnen und mehrmals mit Ethylacetat extrahieren. Die vereinigten organischen Phasen mit gesättigter Natriumchloridlösung waschen, über wasserfreiem Natriumsulfat trocknen und das Lösungsmittel unter reduziertem Druck entfernen.

  • Aufreinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel unter Verwendung eines geeigneten Eluentengemisches (z. B. Hexan/Ethylacetat) aufgereinigt, um das gewünschte Amid-Derivat zu erhalten.

  • Charakterisierung: Die Struktur des Produkts wird durch ¹H-NMR-, ¹³C-NMR- und Massenspektrometrie bestätigt.

Allgemeine Synthese von Ester-Derivaten

Die Veresterung von Carbonsäuren kann unter sauren Bedingungen (Fischer-Veresterung) oder durch Aktivierung der Carbonsäure erfolgen.

Protokoll 2.2: Synthese von 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäureestern

  • Aktivierung (alternative Methode zur Fischer-Veresterung): 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure (1 Äquiv.) in einem trockenen aprotischen Lösungsmittel (z. B. DCM) suspendieren.

  • Thionylchlorid (1,5 Äquiv.) zugeben und die Mischung 2-3 Stunden unter Rückfluss erhitzen, bis eine klare Lösung entsteht. Das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck entfernen, um das Säurechlorid als Rohprodukt zu erhalten.

  • Veresterung: Das rohe Säurechlorid in trockenem DCM lösen und auf 0 °C abkühlen. Den entsprechenden Alkohol (1,2 Äquiv.) und eine Base wie Triethylamin (2 Äquiv.) langsam zugeben.

  • Reaktion: Die Reaktionsmischung langsam auf Raumtemperatur erwärmen und 4-6 Stunden rühren.

  • Aufarbeitung: Die Reaktion mit Wasser verdünnen und mit DCM extrahieren. Die organische Phase mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung waschen. Über wasserfreiem Natriumsulfat trocknen und das Lösungsmittel unter reduziertem Druck entfernen.

  • Aufreinigung: Der Rückstand wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat) aufgereinigt.

  • Charakterisierung: Die Struktur des reinen Esters wird mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.

G cluster_synthesis Synthese-Workflow cluster_amide Amid-Synthese cluster_ester Ester-Synthese start 4-(4-Chlorophenyl)-1H- pyrrol-3-carbonsäure activation_amide Aktivierung (EDC, HOBt) start->activation_amide activation_ester Aktivierung (SOCl2) start->activation_ester coupling_amide Kupplung mit R1R2NH activation_amide->coupling_amide purification_amide Aufreinigung coupling_amide->purification_amide product_amide Amid-Derivat purification_amide->product_amide coupling_ester Umsetzung mit ROH activation_ester->coupling_ester purification_ester Aufreinigung coupling_ester->purification_ester product_ester Ester-Derivat purification_ester->product_ester

Abbildung 1: Allgemeiner Workflow zur Derivatisierung.

Bioaktivitäts-Screening

Die neu synthetisierten Derivate werden auf ihre potenziellen krebshemmenden, antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Krebshemmende Aktivität

Protokoll 3.1: MTT-Assay zur Bestimmung der Zytotoxizität

Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.

  • Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) in geeignetem Kulturmedium in einem inkubator bei 37 °C und 5 % CO₂.

  • Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Medium aus und inkubieren Sie sie für 24 Stunden.

  • Behandlung mit den Verbindungen: Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor. Fügen Sie 100 µL der verdünnten Verbindungen zu den entsprechenden Wells hinzu. Führen Sie eine Vehikelkontrolle (nur Lösungsmittel) und eine Leerkontrolle (nur Medium) mit.

  • Inkubation: Inkubieren Sie die Platte für 48 oder 72 Stunden.

  • MTT-Zugabe: Fügen Sie 20 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie für weitere 3-4 Stunden.

  • Solubilisierung: Entfernen Sie das Medium und fügen Sie 150 µL eines Solubilisierungsmittels (z. B. DMSO) hinzu, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Tabelle 1: Illustrative zytotoxische Aktivität (IC₅₀ in µM) von Derivaten der 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure

VerbindungR (Amid-Substituent) / R' (Ester-Substituent)MCF-7 (Brustkrebs)A549 (Lungenkrebs)
Ausgangsverbindung -OH> 100> 100
Amid 1 -CH₂-Phenyl15.225.8
Amid 2 -CH₂-(4-Methoxyphenyl)8.512.3
Amid 3 -Cyclohexyl22.135.4
Ester 1 -CH₃45.660.1
Ester 2 -CH₂CH₃38.252.7
Doxorubicin (Kontrolle) -0.050.08

Hinweis: Die in dieser Tabelle dargestellten Daten sind illustrativ und dienen dazu, das Format der Datenpräsentation zu demonstrieren. Sie stellen keine tatsächlichen experimentellen Ergebnisse dar.

G cluster_workflow MTT-Assay Workflow start Zellaussaat (96-Well-Platte) treatment Behandlung mit Derivaten start->treatment incubation Inkubation (48-72h) treatment->incubation mtt_add MTT-Zugabe incubation->mtt_add solubilization Solubilisierung (DMSO) mtt_add->solubilization readout Extinktionsmessung (570 nm) solubilization->readout analysis IC50-Bestimmung readout->analysis

Abbildung 2: Workflow des MTT-Assays.

Antimikrobielle Aktivität

Protokoll 3.2: Bestimmung der minimalen Hemmkonzentration (MHK)

Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt.

  • Vorbereitung des Inokulums: Kultivieren Sie die Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli) über Nacht in einem geeigneten Nährmedium. Stellen Sie die Bakteriensuspension auf eine Trübung ein, die einer McFarland-Standard von 0,5 entspricht.

  • Serielle Verdünnung: Führen Sie in einer 96-Well-Mikrotiterplatte eine serielle Zweifachverdünnung der Testverbindungen in einem geeigneten Bouillon-Medium durch.

  • Inokulation: Inokulieren Sie jedes Well mit der angepassten Bakteriensuspension.

  • Kontrollen: Führen Sie eine Positivkontrolle (nur Bakterien und Medium), eine Negativkontrolle (nur Medium) und eine Antibiotikum-Kontrolle (z. B. Ciprofloxacin) mit.

  • Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Auswertung: Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum auftritt.

Tabelle 2: Illustrative antimikrobielle Aktivität (MHK in µg/mL) von Derivaten der 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure

VerbindungR (Amid-Substituent) / R' (Ester-Substituent)S. aureus (Gram-positiv)E. coli (Gram-negativ)
Amid 1 -CH₂-Phenyl3264
Amid 4 -CH₂-(4-Chlorphenyl)1632
Ester 3 -Propyl> 128> 128
Ciprofloxacin (Kontrolle) -0.50.25

Hinweis: Die in dieser Tabelle dargestellten Daten sind illustrativ und dienen dazu, das Format der Datenpräsentation zu demonstrieren. Sie stellen keine tatsächlichen experimentellen Ergebnisse dar.

Entzündungshemmende Aktivität

Protokoll 3.3: In-vitro-Hemmung der Cyclooxygenase (COX)

Dieser Assay misst die Fähigkeit einer Verbindung, die Aktivität der Enzyme COX-1 und COX-2 zu hemmen, die eine Schlüsselrolle bei der Entzündungsreaktion spielen.

  • Reagenzien: Bereiten Sie Puffer, Arachidonsäure (Substrat), die Enzyme COX-1 und COX-2 sowie die Testverbindungen vor.

  • Reaktionsansatz: In einer 96-Well-Platte werden das Enzym (COX-1 oder COX-2) und die Testverbindung in verschiedenen Konzentrationen in einem geeigneten Puffer vorinkubiert.

  • Reaktionsstart: Starten Sie die Reaktion durch Zugabe von Arachidonsäure.

  • Inkubation: Inkubieren Sie die Platte für eine definierte Zeit bei 37 °C.

  • Reaktionsstopp und Detektion: Stoppen Sie die Reaktion und quantifizieren Sie die Menge des produzierten Prostaglandins (z. B. PGE₂) mittels eines ELISA-Kits.

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung der COX-Aktivität für jede Konzentration der Testverbindung und bestimmen Sie die IC₅₀-Werte.

Tabelle 3: Illustrative entzündungshemmende Aktivität (IC₅₀ in µM) von Derivaten der 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure

VerbindungR (Amid-Substituent) / R' (Ester-Substituent)COX-1-HemmungCOX-2-HemmungSelektivitätsindex (COX-1/COX-2)
Amid 1 -CH₂-Phenyl25.45.15.0
Amid 5 -CH₂-(4-Fluorphenyl)18.92.38.2
Ester 2 -CH₂CH₃50.228.71.7
Celecoxib (Kontrolle) -15.00.05300

Hinweis: Die in dieser Tabelle dargestellten Daten sind illustrativ und dienen dazu, das Format der Datenpräsentation zu demonstrieren. Sie stellen keine tatsächlichen experimentellen Ergebnisse dar.

Wirkmechanismen und Signalwege

Die biologische Aktivität von Pyrrol-Derivaten kann auf die Modulation verschiedener zellulärer Signalwege zurückgeführt werden.

Krebshemmende Wirkung: VEGFR-2-Signalweg

Viele Pyrrol-basierte Inhibitoren zielen auf Rezeptor-Tyrosinkinasen (RTKs) ab, die bei der Angiogenese von Tumoren eine entscheidende Rolle spielen. Ein wichtiges Ziel ist der vaskuläre endotheliale Wachstumsfaktor-Rezeptor 2 (VEGFR-2).[3][4][5] Die Hemmung von VEGFR-2 kann die Bildung neuer Blutgefäße unterbinden, die der Tumor zum Wachsen benötigt.

G cluster_pathway VEGFR-2 Signalweg VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Bindung PLCg PLCγ VEGFR2->PLCg Aktivierung PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Zellproliferation, Migration, Überleben ERK->Proliferation Inhibitor Pyrrol-Derivat Inhibitor->VEGFR2 Hemmung

Abbildung 3: Vereinfachter VEGFR-2-Signalweg.

Entzündungshemmende Wirkung: COX-2-Signalweg

Die entzündungshemmende Wirkung vieler nichtsteroidaler Antirheumatika (NSAR), zu denen auch einige Pyrrol-Derivate gehören, beruht auf der Hemmung von Cyclooxygenase-Enzymen (COX).[6] COX-2 wird an Entzündungsorten hochreguliert und ist für die Produktion von Prostaglandinen verantwortlich, die Schmerz und Entzündung vermitteln.[7][8]

G cluster_pathway COX-2 Signalweg bei Entzündung Stimulus Entzündlicher Reiz COX2 COX-2 Stimulus->COX2 Induktion Arachidonsaeure Arachidonsäure PGH2 PGH2 Arachidonsaeure->PGH2 COX2->PGH2 Katalyse PGE2 PGE2 PGH2->PGE2 Entzuendung Entzündung, Schmerz, Fieber PGE2->Entzuendung Inhibitor Pyrrol-Derivat Inhibitor->COX2 Hemmung

Abbildung 4: Vereinfachter COX-2-Signalweg.

Schlussfolgerung

Die Derivatisierung von 4-(4-Chlorphenyl)-1H-pyrrol-3-carbonsäure zu Amiden und Estern stellt eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Verbindungen dar. Die in dieser Anwendungsbeschreibung detaillierten Protokolle bieten einen standardisierten Ansatz für die Synthese und das Screening dieser Derivate auf ihre krebshemmenden, antimikrobiellen und entzündungshemmenden Eigenschaften. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen wird entscheidend sein, um Leitstrukturen mit verbessertem therapeutischem Potenzial zu identifizieren. Die vorgestellten Arbeitsabläufe und Datenstrukturen sollen als Leitfaden für die rationale Gestaltung und Evaluierung neuartiger Pyrrol-basierter Wirkstoffkandidaten dienen.

References

Analytical Techniques for Separating Chlorophenyl Substituted Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of chlorophenyl substituted isomers are critical in various fields, including pharmaceutical development, environmental analysis, and forensic science. Due to their similar physicochemical properties, separating these positional isomers often presents a significant analytical challenge. This document provides detailed application notes and protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the effective separation of chlorophenyl substituted isomers.

High-Performance Liquid Chromatography (HPLC) for the Separation of Chlorophenylhydrazine Isomers

This section details a validated Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of 2-chlorophenylhydrazine hydrochloride (2-CPH), 3-chlorophenylhydrazine hydrochloride (3-CPH), and 4-chloroaniline, which are potential impurities in the synthesis of 4-chlorophenylhydrazine hydrochloride (4-CPH).[1][2]

Experimental Protocol

Instrumentation: A Shimadzu LC-PDA system model LC 2050 (Japan) or equivalent, equipped with a PDA detector.[1]

Chromatographic Conditions:

ParameterCondition
Column Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM disodium hydrogen phosphate (pH 8.7, adjusted with orthophosphoric acid)[1]
Mobile Phase B Acetonitrile and Methanol (1:1, v/v)[1]
Gradient Elution 0-10 min: 30% B10-20 min: 30% B20-30 min: 40% B30-48 min: 60% B48-50 min: 60% B50-65 min: 30% B[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature Ambient
Detection Wavelength Not specified in the provided text, but PDA detection allows for monitoring at multiple wavelengths.
Run Time 65 minutes[1]

Sample Preparation: Dissolve the sample in a diluent of 0.2% OPA in a premixed water and acetonitrile solution (75:25, v/v) to a final concentration of 0.5 mg/mL.[1]

Data Analysis: The method has been validated for its ability to separate and quantify the specified isomers. The detection limits were found to be 0.02% for 2-CPH, 0.04% for 3-CPH, and 0.02% for 4-Chloroaniline.[1][2]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Prepare Sample (0.5 mg/mL) HPLC HPLC System (Shimadzu LC-2050) SamplePrep->HPLC MobilePhaseA Prepare Mobile Phase A (20 mM Na2HPO4, pH 8.7) MobilePhaseA->HPLC MobilePhaseB Prepare Mobile Phase B (ACN:MeOH, 1:1) MobilePhaseB->HPLC Column Column (Waters X-Bridge C18) HPLC->Column Detector PDA Detector Column->Detector DataAcq Data Acquisition Detector->DataAcq DataAnalysis Peak Integration & Quantification DataAcq->DataAnalysis

Caption: Workflow for the HPLC separation of chlorophenylhydrazine isomers.

Capillary Electrophoresis for the Separation of Chlorophenylpiperazine Isomers

This section outlines a capillary electrophoresis (CE) method developed for the selective separation and determination of 1-(2-chlorophenyl)piperazine (oCPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-chlorophenyl)piperazine (pCPP).[3][4][5] This technique offers an alternative to HPLC, particularly for charged or highly polar isomers.

Experimental Protocol

Instrumentation: A capillary electrophoresis system with a spectrophotometric UV detector.

Electrophoretic Conditions:

ParameterCondition
Capillary Uncoated fused-silica, 60 cm total length (50 cm effective length), 50 µm i.d.[3]
Background Electrolyte (BGE) 20 mmol/L phosphoric acid adjusted to pH 2.5 with triethylamine, containing 10 mmol/L α-cyclodextrin[3][4][5]
Voltage 25 kV (constant)[3]
Temperature 25°C[3]
Injection Hydrodynamic injection at 4,826 Pa for 8 seconds[3]
Detection UV at 236 nm[3]
Internal Standard (IS) Procaine at a concentration of 0.1 mg/mL[3]
Analysis Time Less than 15 minutes[3]

Sample Preparation: Dissolve the sample in the background electrolyte to a concentration within the linear range of the method.

Quantitative Data Summary:

AnalyteLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)
oCPP 10 - 2002.00.9994 - 0.9995
mCPP 10 - 2002.50.9994 - 0.9995
pCPP 20 - 2003.50.9994 - 0.9995

The method demonstrated good intraday precision with RSDs ≤ 4.9% for corrected peak area ratios and migration times.[3] Recovery tests for mCPP showed accuracy with recoveries ranging from 101.0% to 101.6%.[3][5]

Capillary Electrophoresis Experimental Workflow

CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce CE Analysis cluster_data_ce Data Acquisition & Analysis SamplePrepCE Prepare Sample & Internal Standard CESystem CE System SamplePrepCE->CESystem BGEPrep Prepare BGE (Phosphoric Acid, α-CD) BGEPrep->CESystem Capillary Fused-Silica Capillary CESystem->Capillary DetectorCE UV Detector (236 nm) Capillary->DetectorCE DataAcqCE Data Acquisition DetectorCE->DataAcqCE DataAnalysisCE Peak Identification & Quantification DataAcqCE->DataAnalysisCE

Caption: Workflow for the CE separation of chlorophenylpiperazine isomers.

General Considerations for Method Development

The separation of chlorophenyl substituted isomers is highly dependent on the specific isomers of interest and the sample matrix. The following points should be considered during method development:

  • Column Selection for HPLC: For positional isomers, especially on aromatic rings, phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer enhanced selectivity through π-π interactions.[6] In some cases, chiral columns have been shown to separate positional isomers even when the analytes are not chiral.[7] Biphenyl and PFP (pentafluorophenyl) columns can also provide unique selectivity for aromatic compounds.[6][8]

  • Mobile Phase Optimization: The choice of organic modifier (acetonitrile vs. methanol), pH, and buffer system can significantly impact the resolution of isomers. A systematic approach to optimizing these parameters is crucial.

  • Chiral Separations: For enantiomeric isomers of chlorophenyl compounds, chiral stationary phases are necessary for separation by HPLC.[9] Alternatively, chiral additives can be used in the mobile phase for HPLC or the background electrolyte for CE.[10][11]

  • Gas Chromatography (GC): For volatile and thermally stable chlorophenyl isomers, GC can be a powerful separation technique, often providing high resolution.[12] GC coupled with mass spectrometry (GC-MS) is also a valuable tool for structural confirmation.[13]

By leveraging the detailed protocols and considering the key aspects of method development outlined in these application notes, researchers, scientists, and drug development professionals can effectively tackle the challenges of separating and quantifying chlorophenyl substituted isomers.

References

Application Notes and Protocols: NMR Characterization of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural framework, featuring a pyrrole ring, a carboxylic acid group, and a chlorophenyl substituent, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such organic molecules. This document provides detailed information on the NMR characterization of this compound, including predicted spectral data, standardized experimental protocols, and a workflow for NMR analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of structurally similar compounds and established substituent effects in pyrrole and phenyl systems.[1][2][3][4] The exact chemical shifts may vary depending on the solvent and concentration used during experimental data acquisition.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (pyrrole)~7.8 - 8.0d~2.5 - 3.0
H-5 (pyrrole)~7.0 - 7.2d~2.5 - 3.0
H-2'/H-6' (chlorophenyl)~7.4 - 7.6d~8.5
H-3'/H-5' (chlorophenyl)~7.3 - 7.5d~8.5
N-H (pyrrole)~11.5 - 12.5br s-
COOH~12.0 - 13.0br s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (pyrrole)~125 - 128
C-3 (pyrrole)~115 - 118
C-4 (pyrrole)~130 - 133
C-5 (pyrrole)~120 - 123
C-1' (chlorophenyl)~133 - 136
C-2'/C-6' (chlorophenyl)~128 - 131
C-3'/C-5' (chlorophenyl)~129 - 132
C-4' (chlorophenyl)~131 - 134
COOH~165 - 168

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural determination.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect chemical shifts.[5]

  • Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration (Optional): If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Spectral Width: -2 to 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Temperature: 298 K.

III. Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign Signal Assignment reference->assign structure Structure Confirmation assign->structure

Caption: Workflow for NMR characterization.

Structure and Atom Numbering for NMR Assignment

The diagram below shows the chemical structure of this compound with the standard atom numbering used for the assignment of NMR signals.

Chemical_Structure cluster_structure This compound mol c2 2 c3 3 c4 4 c5 5 n1 1 (N-H) cooh COOH c1p 1' c2p 2' c3p 3' c4p 4' c5p 5' c6p 6' cl Cl

Caption: Chemical structure and atom numbering.

References

Application Notes and Protocols: 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid as a key intermediate in the synthesis of diverse molecular scaffolds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for pyrrole derivatives and subsequent amide bond formation.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, pyrrole-3-carboxylic acid derivatives serve as crucial building blocks for a wide range of pharmaceuticals. The introduction of a 4-chlorophenyl substituent at the 4-position of the pyrrole ring offers a strategic handle for modulating the electronic and steric properties of the final compounds, potentially influencing their biological activity and pharmacokinetic profiles. This document details the synthesis of this compound and its application as an intermediate in the preparation of novel carboxamides with potential therapeutic relevance.

Synthetic Applications

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds, most notably pyrrole-3-carboxamides. Amide bond formation is a cornerstone of medicinal chemistry, and this intermediate provides a platform for introducing diverse amine functionalities, leading to the generation of large compound libraries for drug discovery screening.

Derivatives of structurally related pyrrole and pyrazole compounds bearing a 4-chlorophenyl moiety have shown promise in various therapeutic areas, including:

  • Antiviral Agents: Compounds with a 9b-(4-chlorophenyl) substituent have been evaluated for their activity against the Respiratory Syncytial Virus (RSV).[2]

  • Antifungal and Antimycobacterial Agents: 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives have demonstrated in vitro antifungal and antitubercular activity.[3]

  • Cannabinoid Receptor (CB1) Inverse Agonists: The pyrrole-3-carboxylic acid scaffold has been utilized in the synthesis of CB1 inverse agonists.[4]

The protocols below describe a potential synthetic route to this compound and its subsequent conversion to a representative amide derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the Hantzsch pyrrole synthesis, a classical and versatile method for preparing substituted pyrroles.[5]

Reaction Scheme:

Materials:

  • Ethyl 2-(4-chlorophenyl)-3-oxobutanoate

  • Aminoacetaldehyde dimethyl acetal

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Cyclization to Pyrrole Ester:

    • In a round-bottom flask, dissolve ethyl 2-(4-chlorophenyl)-3-oxobutanoate (1.0 eq) in absolute ethanol.

    • Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the solution.

    • Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound.

Quantitative Data (Expected):

StepProductStarting MaterialExpected Yield (%)Purity (%) (by HPLC)
Cyclization Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylateEthyl 2-(4-chlorophenyl)-3-oxobutanoate60-75>95
Hydrolysis This compoundEthyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate85-95>98
Protocol 2: Synthesis of a 4-(4-chlorophenyl)-1H-pyrrole-3-carboxamide Derivative

This protocol describes a general method for amide bond formation using a peptide coupling reagent.[6]

Reaction Scheme:

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-chlorophenyl)-1H-pyrrole-3-carboxamide.

Quantitative Data (Expected):

ProductStarting MaterialsExpected Yield (%)Purity (%) (by HPLC)
4-(4-chlorophenyl)-N-(phenyl)-1H-pyrrole-3-carboxamideThis compound, Aniline70-85>98

Visualizations

Synthesis Workflow

G cluster_0 Protocol 1: Synthesis of the Intermediate cluster_1 Protocol 2: Synthesis of Amide Derivative Start_1 Ethyl 2-(4-chlorophenyl)-3-oxobutanoate + Aminoacetaldehyde dimethyl acetal Step_1_1 Cyclization (NaOEt, Ethanol, Reflux) Start_1->Step_1_1 Intermediate_Ester Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate Step_1_1->Intermediate_Ester Step_1_2 Hydrolysis (NaOH, Ethanol/H2O, Reflux) Intermediate_Ester->Step_1_2 Product_1 This compound Step_1_2->Product_1 Start_2 This compound + Amine Product_1->Start_2 Intermediate Step_2_1 Amide Coupling (EDC, HOBt, DIPEA, DMF) Start_2->Step_2_1 Product_2 4-(4-chlorophenyl)-1H-pyrrole-3-carboxamide Step_2_1->Product_2 G Intermediate This compound Library_Synthesis Amide Library Synthesis Intermediate->Library_Synthesis Versatile Building Block Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Candidate Drug Candidate Clinical_Trials->Drug_Candidate

References

Troubleshooting & Optimization

Improving yield in Hantzsch synthesis of substituted pyrroles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve your reaction yields and obtain purer products.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch pyrrole synthesis in a question-and-answer format.

Question: My reaction yield is very low. What are the common causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your β-ketoester, α-haloketone, and amine/ammonia are of high purity. Impurities can lead to unwanted side reactions. It is advisable to use freshly distilled or purified reagents.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent. A slight excess of the amine component can be beneficial to ensure the efficient formation of the enamine intermediate.

  • Reaction Conditions:

    • Temperature: Running the reaction at a moderate temperature can help control the reaction rate and minimize the formation of byproducts. Historically, yields for the conventional Hantzsch synthesis were often below 45-60%.[1]

    • Solvent: The choice of solvent can significantly influence the reaction outcome. Protic solvents can favor the desired C-alkylation pathway. Some modified Hantzsch syntheses have successfully employed greener solvents like water.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.

Question: I am not getting any product. What should I check first?

Answer: If there is no product formation, consider the following:

  • Reactivity of Starting Materials: Ensure that your chosen substrates are suitable for the Hantzsch synthesis. Highly sterically hindered reactants may require more forcing conditions or may not be suitable at all.

  • Enamine Formation: The initial step of the reaction is the formation of an enamine from the β-ketoester and the amine. This step is crucial for the entire synthesis. You can try pre-forming the enamine before adding the α-haloketone.

  • pH of the Reaction Medium: While the Hantzsch synthesis is often base-catalyzed, the pH should be controlled. Strongly acidic or basic conditions can promote side reactions or decomposition of reactants.

Question: I have a significant amount of a byproduct that is not my desired pyrrole. What could it be and how can I avoid it?

Answer: A common byproduct in the Hantzsch synthesis is a furan derivative, formed through a competing reaction known as the Feist-Bénary furan synthesis . This reaction pathway does not involve the amine component.

To suppress the formation of the furan byproduct and favor the pyrrole synthesis, you should optimize the conditions to promote the reaction with the amine:

  • Amine Concentration: Using a sufficient, and sometimes slight excess, concentration of the amine or ammonia is crucial to favor the pathway leading to the pyrrole.

  • Catalyst Choice: While the reaction can proceed without a catalyst, certain catalysts can improve the selectivity and yield of the pyrrole product. Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used effectively.

  • Slow Addition of α-Haloketone: The α-haloketone can undergo self-condensation or other side reactions. To minimize these, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.

Frequently Asked Questions (FAQs)

Q1: What is the general applicability of the Hantzsch pyrrole synthesis?

A1: The Hantzsch synthesis is a versatile three-component reaction used to prepare a wide variety of substituted pyrroles.[2] It involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. This method is particularly useful for synthesizing polysubstituted pyrroles.

Q2: Are there any modern modifications to the classical Hantzsch synthesis that can improve yields?

A2: Yes, several non-conventional variations have been developed to improve the efficiency of the Hantzsch synthesis. These include:

  • Mechanochemical Synthesis: Using high-speed vibration milling (HSVM) can lead to significantly higher yields in shorter reaction times and under solvent-free conditions.[3][4]

  • Continuous Flow Chemistry: Performing the synthesis in a microreactor can improve yield, reduce reaction times (often to a few minutes), and allow for in-situ workup, which is advantageous for library synthesis.[2][5]

  • Use of Catalysts in Greener Solvents: The use of catalysts like Bi(OTf)3 in ionic liquids has been shown to give good yields and allow for catalyst recycling.[6]

Q3: How does the Hantzsch synthesis compare to other pyrrole synthesis methods like Paal-Knorr or Knorr?

A3: The choice of synthesis method depends on the desired substitution pattern and available starting materials.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia and generally gives high yields. However, the synthesis of unsymmetrical 1,4-dicarbonyls can be challenging.

  • Knorr Pyrrole Synthesis: This method uses an α-amino ketone and a β-ketoester. A key feature is the in situ generation of the often-unstable α-amino ketone. It is a good method for producing polysubstituted pyrroles with specific substitution patterns, but self-condensation of the α-amino ketone can be a side reaction.

  • Hantzsch Pyrrole Synthesis: This is a one-pot, three-component reaction that offers high flexibility in the substitution pattern of the final pyrrole product. However, conventional methods can suffer from lower yields compared to the Paal-Knorr synthesis.[1]

Data Presentation

The following tables summarize quantitative data on how different experimental conditions can affect the yield of the Hantzsch pyrrole synthesis.

Table 1: Comparison of Mechanochemical vs. Solution-Based Hantzsch Synthesis

EntryReactantsMethodTime (min)Yield (%)
1Acetophenone, Ethyl 3-aminocrotonate, N-Iodosuccinimide, p-TsOHMechanochemical (HSVM)2085
2α-Iodoacetophenone, Ethyl 3-aminocrotonate, CAN (catalyst) in MethanolConventional Solution12075

Data synthesized from a comparative study which indicated mechanochemical methods can be superior in yield despite an additional in-situ step.[3][4]

Table 2: Continuous Flow vs. Batch Synthesis of a Pyrrole-3-carboxylic Acid

EntrySynthesis MethodProductYield (%)
1Continuous Flow1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid65
2In-Flask (Batch)1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid40

Data from a study on the one-step continuous flow synthesis of pyrrole-3-carboxylic acids.[5]

Table 3: Influence of Catalysts and Conditions on Hantzsch Synthesis Yield

Catalyst/ConditionSolvent/MediumTypical Yield Range (%)Notes
None (Conventional)Ethanol, Acetic Acid30-70Yields are often moderate and can be highly substrate-dependent.[1]
DABCO (Organocatalyst)WaterGoodA greener alternative with improved yield and selectivity.
Yb(OTf)3 (Lewis Acid)Not specifiedGoodCan alter the regioselectivity of the reaction.
Bi(OTf)3 / [bmim]BF4Ionic Liquid87 (recyclable)Allows for easy recovery and reuse of the catalytic system.[6]
High-Speed Vibration Milling (HSVM)Solvent-freeOften >80A green, efficient method with high yields in short reaction times.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Pyrrole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Primary amine (e.g., aniline) or ammonia source (1.1 eq)

  • α-Haloketone (e.g., chloroacetone) (1.0 eq)

  • Solvent (e.g., ethanol)

  • Weak base (e.g., sodium carbonate), if necessary

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine or ammonia source (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: High-Yield Mechanochemical Hantzsch Synthesis

This protocol is adapted from a reported high-yield, solvent-free method.[3][4]

Materials:

  • Ketone (e.g., acetophenone) (1.0 eq)

  • β-Enaminone (e.g., ethyl 3-aminocrotonate) (1.5 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

Procedure:

  • Place the ketone (1.0 eq), β-enaminone (1.5 eq), NIS (1.1 eq), and p-TsOH (0.1 eq) in a high-speed vibration milling (HSVM) vessel with a milling ball.

  • Mill the mixture at a frequency of 20-30 Hz for the required time (typically 20-60 minutes), monitoring the reaction by taking small aliquots for TLC analysis.

  • After completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), filter to remove any solids, and wash the filtrate with a saturated solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product b_ketoester β-Ketoester enamine Enamine Formation b_ketoester->enamine amine Amine/Ammonia amine->enamine a_haloketone α-Haloketone alkylation C-Alkylation a_haloketone->alkylation enamine->alkylation cyclization Intramolecular Cyclization (Loss of H2O) alkylation->cyclization pyrrole Substituted Pyrrole cyclization->pyrrole Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_reagents Check Purity of Starting Materials start->check_reagents check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) start->optimize_conditions check_byproducts Analyze for Byproducts (e.g., Furan) start->check_byproducts purify_reagents Purify/Distill Reagents check_reagents->purify_reagents adjust_ratio Adjust Amine Ratio (Slight Excess) check_stoichiometry->adjust_ratio systematic_screen Screen Solvents and Temperatures optimize_conditions->systematic_screen suppress_furan Suppress Furan Formation: - Increase Amine Conc. - Add α-haloketone slowly - Use Catalyst (e.g., DABCO) check_byproducts->suppress_furan end Improved Yield purify_reagents->end adjust_ratio->end systematic_screen->end suppress_furan->end Competing_Pathways reactants β-Ketoester + α-Haloketone hantzsch_path Hantzsch Pathway (+ Amine) reactants->hantzsch_path feist_benary_path Feist-Bénary Pathway (No Amine) reactants->feist_benary_path pyrrole_product Substituted Pyrrole hantzsch_path->pyrrole_product condition High Amine Concentration Favors Hantzsch hantzsch_path->condition furan_product Furan Byproduct feist_benary_path->furan_product

References

Pyrrole Synthesis Technical Support Center: Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to byproduct formation in pyrrole synthesis.

General Troubleshooting

Question: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

Answer: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. It is advisable to use freshly purified reagents.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Certain pyrrole synthesis methods are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.[1]

Paal-Knorr Pyrrole Synthesis: Troubleshooting Furan Byproduct and Polymerization

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. The most common issues encountered are the formation of furan byproducts and polymerization.

Frequently Asked Questions (FAQs)

Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?

Answer: Furan formation is the most common side reaction in the Paal-Knorr synthesis, occurring through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1][2] To minimize furan formation, consider the following strategies:

  • pH Control: Strongly acidic conditions (pH < 3) favor furan formation.[2][3] It is recommended to conduct the reaction under neutral or weakly acidic conditions.[3] Using a weak acid like acetic acid can catalyze the reaction without significantly promoting the formation of furan byproducts.[1]

  • Excess Amine: Using an excess of the primary amine or ammonia can help to outcompete the intramolecular cyclization of the dicarbonyl, thus favoring the pyrrole formation pathway.[2]

Question: My reaction mixture is turning into a dark, tarry material that is difficult to purify. What is the cause and how can I mitigate it?

Answer: The formation of a dark, tarry substance is often indicative of polymerization of the starting materials or the pyrrole product itself.[2] This is typically promoted by excessively high temperatures or highly acidic conditions.[2] To prevent this:

  • Lower the Reaction Temperature: Reducing the temperature can slow down the rate of polymerization.

  • Use a Milder Catalyst: Switching to a milder acid catalyst or conducting the reaction under neutral conditions can reduce polymerization.[2]

  • Inert Atmosphere: Pyrroles, especially electron-rich ones, are susceptible to oxidation and polymerization on exposure to air.[4] Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can help.

Data Presentation: Catalyst Performance in Paal-Knorr Synthesis

The choice of catalyst can significantly impact the yield and reaction time. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.

CatalystReaction TimeYield (%)
Acetic Acid1 hour85
p-Toluenesulfonic Acid30 minutes92
Iodine15 minutes95
Montmorillonite K-1045 minutes88
No Catalyst24 hours20

Data is illustrative and may vary based on specific substrates and reaction conditions.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis to Minimize Furan Byproduct

This protocol utilizes microwave heating and a weak acid catalyst to achieve a high yield of the desired pyrrole with minimal furan byproduct.

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 2,5-hexanedione (1.0 eq), aniline (1.05 eq), and a catalytic amount of glacial acetic acid in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 2-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Expected Yield: >80%

Diagram: Troubleshooting Paal-Knorr Byproduct Formation

PaalKnorr_Troubleshooting start Paal-Knorr Synthesis: Low Yield or Byproducts byproduct_check Major Byproduct Observed? start->byproduct_check polymer_check Dark, Tarry Mixture? byproduct_check->polymer_check No furan Likely Furan Byproduct byproduct_check->furan Yes polymer Polymerization Occurring polymer_check->polymer Yes solution_furan1 Decrease Acidity (pH > 3) furan->solution_furan1 solution_furan2 Use Excess Amine furan->solution_furan2 solution_polymer1 Lower Reaction Temperature polymer->solution_polymer1 solution_polymer2 Use Milder Catalyst (e.g., Acetic Acid) polymer->solution_polymer2 solution_polymer3 Use Inert Atmosphere polymer->solution_polymer3

Caption: Troubleshooting workflow for common byproduct issues in Paal-Knorr synthesis.

Hantzsch Pyrrole Synthesis: Avoiding Furan and N-Alkylation Side Products

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. Key challenges include the formation of a furan byproduct via the competing Feist-Bénary synthesis and controlling the selectivity between C-alkylation and N-alkylation.

Frequently Asked Questions (FAQs)

Question: I am observing a significant amount of a furan derivative as a byproduct in my Hantzsch synthesis. What is this side reaction and how can I suppress it?

Answer: The formation of a furan byproduct in the Hantzsch synthesis is due to the Feist-Bénary furan synthesis, a competing reaction that does not involve the amine component.[1] To favor the desired Hantzsch pyrrole synthesis, you can optimize the reaction conditions:

  • Amine Concentration: Using a sufficient concentration of the amine or ammonia helps to ensure that the reaction pathway leading to the pyrrole is favored over the furan-forming pathway.[1]

  • Catalyst Choice: While the reaction can proceed without a catalyst, the use of certain catalysts, such as the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), can improve the selectivity and yield of the pyrrole product.[1]

Question: My Hantzsch synthesis is giving a mixture of N-alkylated and C-alkylated products. How can I improve the chemoselectivity for the desired C-alkylation?

Answer: The enamine intermediate in the Hantzsch synthesis can react with the α-haloketone via either N-alkylation or the desired C-alkylation. The choice of solvent can influence this selectivity. Protic solvents, such as ethanol, can favor the desired C-alkylation pathway leading to the pyrrole.[5]

Data Presentation: Solvent Effects on Hantzsch Synthesis Yield

The choice of solvent can influence the outcome of the Hantzsch synthesis. The following table provides illustrative data on the effect of different solvents on the yield of a model Hantzsch pyrrole synthesis.

SolventDielectric Constant (ε)Typical Yield (%)
Dioxane2.235
Tetrahydrofuran (THF)7.645
Ethanol24.665
Water80.170 (with appropriate catalyst)

Data is illustrative and may vary based on specific substrates and reaction conditions.

Experimental Protocol: Hantzsch Synthesis with Minimized Furan Byproduct

This protocol provides a general guideline for a Hantzsch synthesis that aims to maximize the yield of the pyrrole product.

Objective: To synthesize a substituted pyrrole via the Hantzsch reaction.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Primary amine or ammonia source

  • α-Haloketone (e.g., chloroacetone)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine or ammonia source (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: Hantzsch Synthesis Chemoselectivity Control

Hantzsch_Chemoselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_solutions Troubleshooting Strategies ketoester β-Ketoester enamine Enamine Intermediate ketoester->enamine furan_synthesis Feist-Bénary Furan Synthesis (Byproduct) ketoester->furan_synthesis amine Amine/Ammonia amine->enamine haloketone α-Haloketone haloketone->furan_synthesis c_alkylation Desired C-Alkylation enamine->c_alkylation n_alkylation N-Alkylation (Byproduct) enamine->n_alkylation pyrrole Desired Pyrrole Product c_alkylation->pyrrole protic_solvent Use Protic Solvent (e.g., Ethanol) protic_solvent->c_alkylation Favors excess_amine Use Sufficient Amine Concentration excess_amine->c_alkylation Favors excess_amine->furan_synthesis Suppresses catalyst Use Catalyst (e.g., DABCO) catalyst->c_alkylation Favors

Caption: Logical relationships in controlling chemoselectivity in the Hantzsch synthesis.

Knorr Pyrrole Synthesis: Overcoming Self-Condensation of α-Amino Ketones

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group. The primary challenge in this synthesis is the instability of the α-amino ketone, which is prone to self-condensation to form pyrazine byproducts.[5]

Frequently Asked Questions (FAQs)

Question: My Knorr pyrrole synthesis is failing, and I suspect the α-amino ketone is the problem. What is the common issue with this reagent?

Answer: The main challenge in the Knorr synthesis is the instability of the α-amino ketone starting material. These compounds readily undergo self-condensation, which leads to the formation of pyrazine byproducts and a significant reduction in the yield of the desired pyrrole.[5]

Question: How can I prevent the self-condensation of the α-amino ketone?

Answer: The most effective strategy to prevent the self-condensation of α-amino ketones is to generate them in situ.[5][6] This is typically achieved by the reduction of a more stable precursor, such as an α-oximino ketone.[5][6] By preparing the α-amino ketone in the presence of the second reactant (the active methylene compound), it is consumed in the desired reaction as it is formed, thus minimizing the opportunity for self-condensation.[6]

Data Presentation: Comparison of Yields in Knorr Synthesis

The in-situ generation of the α-amino ketone intermediate significantly improves the yield of the Knorr pyrrole synthesis by minimizing its self-condensation.

Methodα-Amino KetoneTypical Yield (%)
Pre-formedIsolated α-amino ketone20-40%
In situ generationFrom α-oximino ketone60-80%[6]

Data is illustrative and may vary based on specific substrates and reaction conditions.

Experimental Protocol: Knorr Synthesis with In Situ Generation of α-Amino Ketone

This protocol details the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") using an in situ generation of the α-amino ketone.

Objective: To synthesize a substituted pyrrole via the Knorr synthesis with in-situ generation of the α-amino ketone.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

Procedure:

  • Nitrosation: Dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.

  • Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 10 °C. Stir for 30 minutes to form ethyl 2-oximinoacetoacetate in situ.

  • Reduction and Cyclization: In a separate flask, dissolve the remaining ethyl acetoacetate (1.0 eq) in glacial acetic acid.

  • To this solution, gradually add the solution of ethyl 2-oximinoacetoacetate from step 2 and zinc dust (2.0 eq) while stirring vigorously. The reaction is exothermic; control the temperature with an ice bath to keep it below 40 °C.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Pour the reaction mixture into a large volume of water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrrole.

Expected Yield: ~60%

Diagram: Knorr Synthesis Workflow with In Situ Generation

Knorr_Workflow cluster_step1 Step 1: In Situ Generation of α-Amino Ketone cluster_step2 Step 2: Condensation and Cyclization start Start: Knorr Synthesis nitrosation Nitrosation of β-Ketoester start->nitrosation reduction Reduction of α-Oximino Ketone with Zinc Dust nitrosation->reduction condensation Condensation with Active Methylene Compound reduction->condensation cyclization Intramolecular Cyclization and Dehydration condensation->cyclization workup Workup and Purification cyclization->workup product Final Pyrrole Product workup->product

Caption: Experimental workflow for the Knorr synthesis with in situ generation of the α-amino ketone.

References

How to avoid reactive metabolite formation from pyrazole-carboxylic acid scaffolds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with pyrazole-carboxylic acid scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the risk of reactive metabolite formation in your drug discovery programs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole-carboxylic acid candidate is showing signs of bioactivation. What are the most likely metabolic pathways responsible for this?

A1: Two primary metabolic pathways are likely responsible for the formation of reactive metabolites from pyrazole-carboxylic acid scaffolds:

  • Acyl Glucuronide (AG) Formation: The carboxylic acid moiety is susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronide is an electrophilic species that can covalently bind to nucleophilic residues on proteins. This is a well-documented pathway for many carboxylic acid-containing drugs.[1][2][3]

  • Oxidation of the Pyrazole Ring: The pyrazole ring itself can be a substrate for cytochrome P450 (CYP) enzymes.[4] Oxidation, particularly at electron-rich positions of the heterocycle, can lead to the formation of reactive intermediates. For unsubstituted pyrazoles, the C4 position is often susceptible to hydroxylation, which can potentially lead to further oxidation and the formation of reactive species.

Q2: How can I experimentally confirm that my compound is forming reactive metabolites?

A2: There are several in vitro assays you can perform to detect the formation of reactive metabolites:

  • Glutathione (GSH) Trapping Studies: This is a common method to identify and characterize electrophilic metabolites. Your compound is incubated with liver microsomes (or other metabolically active systems) in the presence of glutathione, a physiological trapping agent. If reactive electrophiles are formed, they will be trapped by GSH, and the resulting GSH adducts can be detected and characterized by LC-MS/MS.

  • Covalent Binding Assays: These assays quantify the extent to which a radiolabeled version of your compound irreversibly binds to proteins (typically microsomal proteins). This provides a quantitative measure of the overall burden of reactive metabolite formation.

  • Cyanide Trapping: This method is used to trap reactive iminium ion intermediates, which can be formed from the oxidation of nitrogen-containing heterocycles.

Q3: I have confirmed reactive metabolite formation. What structural modifications can I make to my pyrazole-carboxylic acid scaffold to mitigate this?

A3: A common strategy is to address the specific metabolic soft spots in your molecule.

  • To Prevent Acyl Glucuronide Formation:

    • Bioisosteric Replacement of the Carboxylic Acid: This is a highly effective strategy. Replace the carboxylic acid with a non-reactive bioisostere that maintains the desired physicochemical properties and target engagement. Common bioisosteres for carboxylic acids include:

      • Tetrazoles: These are frequently used as they are metabolically stable and mimic the acidic properties of carboxylic acids.[5][6][7]

      • Acylsulfonamides: These can also serve as effective replacements.[6][8]

      • Hydroxypyrazoles: These can offer a less acidic and more lipophilic alternative, potentially improving membrane permeability.

  • To Block Pyrazole Ring Oxidation:

    • Substitution at Metabolically Vulnerable Positions: If oxidation is occurring at a specific position on the pyrazole ring (e.g., C4), you can block this by introducing a metabolically stable substituent at that position. Common blocking groups include fluorine or a methyl group.

    • Modulation of Electronic Properties: The susceptibility of the pyrazole ring to oxidation can be influenced by its electronic properties. The introduction of electron-withdrawing groups can decrease the electron density of the ring, making it less prone to oxidation.[4]

Q4: I am considering replacing the carboxylic acid with a tetrazole. What are the potential advantages and disadvantages?

A4:

  • Advantages:

    • Metabolic Stability: Tetrazoles are generally resistant to metabolic degradation, thus avoiding the formation of reactive acyl glucuronides.[5]

    • Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can increase lipophilicity, which may lead to improved oral bioavailability and cell permeability.[5][7]

    • Maintained Acidity: The pKa of a tetrazole is comparable to that of a carboxylic acid, allowing it to maintain key interactions with biological targets that rely on an acidic group.[7]

  • Disadvantages:

    • Synthetic Challenges: The synthesis of tetrazoles can sometimes be more complex than that of carboxylic acids.

    • Potential for Different Off-Target Effects: While a bioisostere is intended to mimic the original functional group, it may introduce new, unanticipated interactions with other biological targets.

Data Presentation

Table 1: Impact of Structural Modifications on Reactive Metabolite Formation (Illustrative Data)

Compound IDScaffoldModification% GSH Adduct Formation (Relative)Covalent Binding (pmol/mg protein)
PCA-001 Pyrazole-4-carboxylic acidParent Compound100%150
PCA-002 Pyrazole-4-carboxylic acidC4-Fluoro substitution100%145
PCA-003 Pyrazole-4-carboxylic acidC3-Methyl substitution25%40
PCA-004 Pyrazole-4-tetrazoleCarboxylic acid to Tetrazole< 5%< 10
PCA-005 4-Fluoro-pyrazole-3-carboxylic acidC4-Fluoro substitution15%25

Note: This table presents illustrative data based on established medicinal chemistry principles for mitigating reactive metabolite formation. Actual results will vary depending on the specific molecular context.

Experimental Protocols

Protocol 1: In Vitro Glutathione (GSH) Trapping of Reactive Metabolites

  • Materials:

    • Test compound (in a suitable solvent, e.g., DMSO)

    • Human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Glutathione (GSH)

    • Phosphate buffer (pH 7.4)

    • Methanol (ice-cold)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, HLM, and the test compound.

    • Add GSH to the reaction mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to detect and identify potential GSH adducts. A neutral loss scan for the γ-glutamyl moiety of GSH (129 Da) is a common method for initial screening.

Protocol 2: Covalent Binding Assay using Radiolabeled Compounds

  • Materials:

    • Radiolabeled test compound (e.g., ¹⁴C or ³H)

    • Human liver microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Trichloroacetic acid (TCA)

    • Solvents for washing (e.g., methanol, ethyl acetate)

    • Scintillation cocktail and counter

  • Procedure:

    • Follow a similar incubation procedure as the GSH trapping assay, but without the addition of GSH.

    • After incubation, precipitate the proteins by adding TCA.

    • Pellet the proteins by centrifugation.

    • Thoroughly wash the protein pellet with a series of organic solvents to remove non-covalently bound radioactivity.

    • Dissolve the washed protein pellet in a suitable solubilizing agent (e.g., NaOH or a commercial tissue solubilizer).

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Quantify the radioactivity in the solubilized protein sample using liquid scintillation counting.

    • Express the results as pmol equivalents of the drug covalently bound per mg of microsomal protein.

Visualizations

Bioactivation_Pathways cluster_parent Pyrazole-Carboxylic Acid cluster_pathways Metabolic Bioactivation cluster_reactive Reactive Metabolites cluster_outcome Adverse Outcome Parent Pyrazole-Carboxylic Acid Scaffold UGT UGT-mediated Glucuronidation Parent->UGT Carboxylic Acid CYP450 CYP450-mediated Oxidation Parent->CYP450 Pyrazole Ring AG Acyl Glucuronide (Electrophilic) UGT->AG Oxidized_Pyrazole Oxidized Pyrazole Intermediate CYP450->Oxidized_Pyrazole Covalent_Binding Covalent Binding to Proteins AG->Covalent_Binding Oxidized_Pyrazole->Covalent_Binding

Caption: Bioactivation pathways of pyrazole-carboxylic acids.

Mitigation_Strategies Start Reactive Metabolite Formation Identified Identify_Source Identify Source of Bioactivation (Acyl Glucuronide vs. Ring Oxidation) Start->Identify_Source Is_AG Acyl Glucuronide Formation? Identify_Source->Is_AG Is_Oxidation Pyrazole Ring Oxidation? Identify_Source->Is_Oxidation Replace_COOH Strategy 1: Bioisosteric Replacement of COOH (e.g., Tetrazole, Acylsulfonamide) Is_AG->Replace_COOH Yes End Reduced Reactive Metabolite Formation Replace_COOH->End Block_Metabolism Strategy 2: Block Site of Metabolism (e.g., C4-Fluoro, C4-Methyl) Is_Oxidation->Block_Metabolism Yes Modify_Electronics Strategy 3: Modify Ring Electronics (e.g., Add EWG) Block_Metabolism->Modify_Electronics Modify_Electronics->End

Caption: Decision tree for mitigating reactive metabolite formation.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_gsh GSH Trapping cluster_covalent Covalent Binding Incubate Incubate Compound with Liver Microsomes + NADPH Add_GSH Add GSH Incubate->Add_GSH Radiolabel Use Radiolabeled Compound Incubate->Radiolabel Analyze_GSH LC-MS/MS Analysis for GSH Adducts Add_GSH->Analyze_GSH Precipitate Precipitate & Wash Proteins Radiolabel->Precipitate Quantify Quantify Radioactivity Precipitate->Quantify

Caption: Workflow for detecting reactive metabolites.

References

Technical Support Center: Optimizing HPLC Separation of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of pyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of pyrrole derivatives in a direct question-and-answer format.

Q1: Why am I observing peak tailing with my pyrrole derivative analytes?

A1: Peak tailing, where a peak has a drawn-out tail on the right side, is a frequent issue.[1][2] For pyrrole derivatives, which can contain basic nitrogen atoms, this is often caused by secondary interactions with the stationary phase.[2]

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with basic analytes, causing tailing.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure the compound is in a single ionic state (either fully ionized or unionized).[3][4][5] For basic compounds, operating at a low pH (e.g., pH 2-4) protonates the silanol groups, minimizing these secondary interactions.[6] Alternatively, using a mobile phase with a higher pH can suppress the ionization of basic analytes, which can also improve peak shape.[3]

  • Cause 2: Mobile Phase pH is Too Close to Analyte pKa: When the mobile phase pH is close to the pKa of your pyrrole derivative, both the ionized and unionized forms of the analyte exist simultaneously, which can lead to poor peak shape.[4][7]

    • Solution: Add a buffer to the mobile phase to maintain a constant pH.[8][9] A phosphate buffer at a concentration of 10-25 mM is often effective. Adjust the pH to be at least 2 units below the pKa for a basic compound or 2 units above the pKa for an acidic compound.

  • Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[10]

    • Solution: Reduce the injection volume or dilute the sample.[10]

Q2: My peaks are broad and poorly resolved. How can I improve this?

A2: Broad peaks can result from several factors, including issues with the mobile phase, column, or instrument.[10]

  • Cause 1: Inadequate Solvent Strength: If the mobile phase is too weak, analytes will interact too strongly with the stationary phase, leading to broad peaks.[1]

    • Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[11] For complex mixtures, switching from an isocratic method to a gradient elution can significantly improve peak sharpness and resolution.[12][13] A gradient allows for the elution of a wide range of compounds with optimal peak shape by gradually increasing the mobile phase strength.[12]

  • Cause 2: High Flow Rate: A flow rate that is too high can reduce separation efficiency, causing peaks to broaden.[14]

    • Solution: Try reducing the flow rate. For standard 4.6 mm ID columns, an optimal flow rate is often around 1.0 mL/min.[11] Lowering the flow rate generally improves resolution, though it will increase the analysis time.[11][14]

  • Cause 3: Column Degradation: Over time, columns can lose efficiency due to contamination or breakdown of the stationary phase, resulting in broader peaks.[10]

    • Solution: Use a guard column to protect the analytical column from contaminants.[10] If performance continues to decline, flush the column with a strong solvent or replace it.[10]

Q3: I'm seeing peak fronting. What is the cause and solution?

A3: Peak fronting, where the peak has a leading shoulder, is less common than tailing but can still compromise results.[1]

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[15] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Cause 2: Column Overload: Similar to peak tailing, injecting too high a concentration of the sample can lead to fronting.[1]

    • Solution: Dilute the sample or decrease the injection volume.[10]

Q4: Why am I observing split peaks for a single pyrrole derivative?

A4: A single compound appearing as two or more peaks can be caused by several issues during the analysis.[1][10]

  • Cause 1: Sample Partially Dissolved: If the sample is not fully dissolved in the injection solvent, it can lead to a split peak.

    • Solution: Ensure the sample is completely dissolved before injection. Gentle heating or sonication may help, provided the analyte is stable.

  • Cause 2: Column Contamination or Void: A blockage at the column inlet frit or a void in the packing material can cause the sample band to split as it enters the column.[2][16]

    • Solution: Try back-flushing the column with a strong solvent to remove contaminants.[16] If a void is suspected, the column likely needs to be replaced.[10]

  • Cause 3: Mobile Phase pH near Analyte pKa: As with peak tailing, having a mobile phase pH too close to the analyte's pKa can sometimes result in peak splitting due to the presence of both ionized and non-ionized forms.[4]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your analyte.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating pyrrole derivatives on a C18 column?

A1: For reversed-phase HPLC of pyrrole derivatives, a common starting point is a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[17][18] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[5][17] A good initial approach is to use a gradient elution to screen for the optimal separation conditions.[18]

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the complexity of your sample.[12][19]

  • Isocratic Elution (constant mobile phase composition) is suitable for:

    • Simple mixtures with few components.[20]

    • Analytes with similar polarities.[13]

    • Routine quality control analyses where the method is already established.[20]

  • Gradient Elution (mobile phase composition changes over time) is better for:

    • Complex mixtures with components of varying polarities.[12][13]

    • Improving resolution and peak shape for a wide range of analytes.[12]

    • Reducing overall analysis time when late-eluting compounds are present.[12]

Q3: How does mobile phase pH affect the separation of pyrrole derivatives?

A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like many pyrrole derivatives.[3][7]

  • Retention Time: Adjusting the pH changes the ionization state of the analytes.[3] In reversed-phase HPLC, the ionized (more polar) form of a compound is retained less and elutes earlier, while the unionized (less polar) form is retained longer.[3]

  • Peak Shape: Operating at a pH where the analyte is fully ionized or fully unionized (at least 2 pH units from the pKa) results in sharper, more symmetrical peaks.[3][4]

  • Selectivity: Changing the pH can alter the relative retention times of different components in a mixture, thus changing the selectivity of the separation.[4]

Q4: What is the role of the buffer in the mobile phase?

A4: A buffer is added to the aqueous portion of the mobile phase to control and maintain a stable pH.[8][9] This is crucial for achieving reproducible retention times and consistent peak shapes, especially when analyzing ionizable compounds.[9] Small shifts in pH can lead to significant changes in chromatography, and a buffer prevents these fluctuations.[4] Common buffers include phosphate and acetate.

Data Presentation

Table 1: Recommended Starting Conditions for RP-HPLC Method Development
ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA versatile and widely used stationary phase for reversed-phase separations.[21]
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in WaterFormic acid provides an acidic pH for good peak shape of basic compounds. Buffer controls pH for reproducibility.[21][22]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks.[17]
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient is effective for determining the approximate elution conditions for unknown mixtures.[18]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[11][21]
Column Temp. 30 °CSlightly elevated temperature can improve efficiency and lower backpressure.[21][22]
Detection UV/Vis at 225 nm or as requiredWavelength should be set to the absorbance maximum of the pyrrole derivatives. 225 nm is a common starting point.[21][22]
Table 2: Troubleshooting Mobile Phase Parameters for Peak Shape Issues
IssueParameter to AdjustRecommended ActionExpected Outcome
Peak Tailing Mobile Phase pHAdjust pH to be >2 units from analyte pKa. For basic pyrroles, try a low pH (e.g., pH 3 with formic acid).[3]Sharper, more symmetrical peaks due to suppression of secondary interactions.
Broad Peaks Organic Modifier %Increase the percentage of organic solvent (e.g., ACN) or switch to a gradient elution.[11]Narrower peaks and reduced retention times.
Poor Resolution Mobile Phase pH / Solvent TypeSystematically vary the pH to alter selectivity. Try switching from Methanol to Acetonitrile (or vice-versa).[23]Change in elution order and improved separation between critical pairs.
Split Peaks Sample SolventDissolve the sample in the initial mobile phase composition.[15]A single, sharp peak.

Experimental Protocols

Protocol 1: General Mobile Phase Optimization for Pyrrole Derivatives

This protocol outlines a systematic approach to developing a robust HPLC method.

  • Analyte Information Gathering:

    • Determine the structure and pKa of the pyrrole derivative(s) if possible. This will guide the initial pH selection.

    • Determine the UV absorbance maximum (λ-max) for sensitive detection.

  • Initial "Scouting" Gradient:

    • Prepare Mobile Phase A: 99.9% Water / 0.1% Formic Acid.

    • Prepare Mobile Phase B: 99.9% Acetonitrile / 0.1% Formic Acid.

    • Equilibrate a C18 column (e.g., 150 x 4.6 mm, 5 µm) at 1.0 mL/min with 95% A / 5% B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5-10 minutes.

  • Gradient Optimization:

    • Based on the scouting run, narrow the gradient range to focus on the elution window of your compounds. For example, if all peaks elute between 5 and 10 minutes (corresponding to ~25% to 50% B), create a shallower gradient:

      • e.g., 20% B to 55% B over 15 minutes. This will improve the resolution between closely eluting peaks.[11]

  • pH and Buffer Screening (if necessary):

    • If peak shape is poor (e.g., significant tailing), investigate the effect of pH.

    • Prepare buffered mobile phases. A common choice is a phosphate buffer.

      • Mobile Phase A (pH 3.0): 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.[21][22]

      • Mobile Phase A (pH 7.0): 20 mM potassium dihydrogen phosphate, pH adjusted to 7.0.

    • Repeat the optimized gradient run with each buffered mobile phase to observe changes in retention, selectivity, and peak shape.

  • Final Refinement:

    • Fine-tune the flow rate and column temperature to further optimize resolution and analysis time. Lowering the flow rate or increasing the column length can increase resolution.[14][23]

    • If the optimized gradient is very shallow, an isocratic method may be possible. Calculate the average mobile phase composition where the peaks of interest elute and test it as an isocratic condition.

Visualizations

TroubleshootingWorkflow start Start: Observe Poor Chromatogram peak_shape Assess Peak Shape (Tailing, Fronting, Split) start->peak_shape resolution Assess Resolution (Overlapping Peaks) start->resolution tailing Tailing Peak? peak_shape->tailing broad Broad Peaks? resolution->broad fronting Fronting Peak? tailing->fronting No adjust_ph Adjust Mobile Phase pH (>2 units from pKa) tailing->adjust_ph Yes split Split Peak? fronting->split No check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent Yes check_overload Reduce Sample Load (Dilute or Inject Less) split->check_overload No check_column Check Column Health (Flush or Replace) split->check_column Yes end End: Optimized Separation adjust_ph->end check_overload->end check_solvent->check_overload check_column->end optimize_gradient Optimize Gradient (Shallower Slope) broad->optimize_gradient If complex mix change_organic Increase % Organic Modifier broad->change_organic Yes reduce_flow Reduce Flow Rate optimize_gradient->reduce_flow change_organic->reduce_flow reduce_flow->end

Caption: Troubleshooting workflow for common HPLC peak shape and resolution issues.

MobilePhaseParameters cluster_params Mobile Phase Parameters cluster_effects Chromatographic Effects param_ph pH & Buffer effect_retention Retention Time param_ph->effect_retention effect_shape Peak Shape param_ph->effect_shape effect_selectivity Selectivity param_ph->effect_selectivity param_organic Organic Modifier (% and Type) param_organic->effect_retention param_organic->effect_selectivity effect_time Analysis Time param_organic->effect_time param_elution Elution Mode (Isocratic vs. Gradient) param_elution->effect_shape param_elution->effect_selectivity param_elution->effect_time

Caption: Relationship between mobile phase parameters and their chromatographic effects.

References

Technical Support Center: Mitigating Bioactivation of Dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffolds. The focus is on understanding and mitigating the bioactivation of these scaffolds to reactive metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bioactivation for dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffolds?

A1: The primary mechanism of bioactivation involves oxidation by cytochrome P450 (CYP) enzymes.[1] The process is initiated by a P450-mediated hydroxylation at the 3-position of the dihydropyrazole ring. This is followed by a subsequent decomposition of the hydroxylated intermediate to form a reactive metabolite, postulated to be p-chlorophenyl isocyanate (CPIC).[1] This reactive isocyanate is an electrophilic species capable of covalently binding to macromolecules like proteins.[1]

Q2: Which cytochrome P450 enzymes are involved in the bioactivation of this scaffold?

A2: Multiple rat cytochrome P450 enzymes have been shown to be responsible for the bioactivation. These include members of the P450 1A, P450 2C, and P450 3A families.[1]

Q3: What is the evidence for the formation of the reactive p-chlorophenyl isocyanate (CPIC) intermediate?

A3: The formation of CPIC has been demonstrated through both in vitro and in vivo experiments. In vitro, the reactive intermediate was trapped using glutathione (GSH) in rat liver microsome incubations, and the resulting GSH conjugate was characterized by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[1] In vivo, the same GSH conjugate, along with p-chlorophenyl aniline (CPA), a hydrolytic product of CPIC, was detected in the bile and urine of rats that had been orally administered a compound containing the scaffold.[1] Approximately 7% of the administered dose was accounted for by these products of CPIC.[1]

Q4: What are the potential consequences of this bioactivation?

A4: The formation of reactive metabolites like CPIC is a potential liability for drug candidates.[1] These reactive species can covalently bind to cellular macromolecules, such as proteins, which can lead to various forms of toxicity, including drug-induced liver injury.[2][3][4] Assessing the potential for covalent binding is a critical step in drug safety evaluation.[5][6]

Q5: How can the bioactivation of this scaffold be mitigated?

A5: A rational design strategy to mitigate or minimize the formation of the reactive metabolite has been developed based on the understanding of the bioactivation mechanism.[1] One effective approach is to introduce a metabolically stable substituent with electron-donating properties at the 3-position of the dihydropyrazole ring.[1] This modification is designed to block the initial, crucial P450-mediated hydroxylation step.[1]

Troubleshooting Guides

Problem 1: High levels of covalent binding are observed in vitro with my compound containing the dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold.

  • Possible Cause: Your compound is likely undergoing the P450-mediated bioactivation to form the reactive p-chlorophenyl isocyanate (CPIC) intermediate, which then covalently binds to microsomal proteins.[1]

  • Troubleshooting Steps:

    • Confirm the Identity of the Reactive Metabolite: Conduct a glutathione (GSH) trapping study in human liver microsomes. Analyze the incubation mixture by LC-MS/MS to identify the GSH conjugate of CPIC.[1][7][8] The presence of this conjugate will confirm the bioactivation pathway.

    • Quantify the Extent of Bioactivation: If radiolabeled compound is available, perform a covalent binding assay to quantify the amount of compound irreversibly bound to microsomal proteins.[2][4]

    • Implement a Mitigation Strategy: Synthesize analogs of your compound with a metabolically stable, electron-donating group at the 3-position of the dihydropyrazole ring.[1] Re-evaluate these new analogs in the GSH trapping and/or covalent binding assays to determine if bioactivation has been reduced.

Problem 2: I am not detecting the expected GSH conjugate in my in vitro trapping experiment.

  • Possible Cause 1: The incubation conditions may not be optimal for P450 activity.

  • Troubleshooting Steps:

    • Ensure that the incubation mixture contains a functioning NADPH regenerating system.[7][9]

    • Verify the activity of the liver microsomes with a known positive control substrate for the relevant P450 enzymes.

    • Optimize the concentration of your test compound and the incubation time.[9]

  • Possible Cause 2: The analytical method may not be sensitive enough or properly configured to detect the GSH conjugate.

  • Troubleshooting Steps:

    • Use a high-resolution mass spectrometer for better mass accuracy and sensitivity.[9]

    • Employ analytical techniques such as neutral loss scanning (for the loss of the glutamyl moiety of GSH, 129 Da) or precursor ion scanning to specifically search for GSH adducts.[10][11]

    • Confirm the structure of any potential adducts using MS/MS fragmentation.[9]

  • Possible Cause 3: The reactive metabolite may not be efficiently trapped by GSH.

  • Troubleshooting Steps:

    • While GSH is a common trapping agent, other nucleophiles could be explored, although GSH is generally effective for isocyanates.[3][12]

Quantitative Data

The following table summarizes the kinetic parameters for the bioactivation of a compound containing the dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold to p-chlorophenyl isocyanate (CPIC) in male rat liver microsomes. The biphasic nature of the kinetics suggests the involvement of at least two different P450 enzymes.[1]

Enzyme ComponentKm (µM)Vmax (pmol min-1 mg-1)
High-Affinity4266
Low-Affinity1481200

Experimental Protocols

Protocol 1: In Vitro Glutathione (GSH) Trapping of Reactive Metabolites

Objective: To qualitatively identify the formation of reactive electrophilic metabolites by trapping them with glutathione.

Materials:

  • Test compound

  • Pooled Human Liver Microsomes (HLM)

  • Glutathione (GSH)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

    • Phosphate buffer (pH 7.4)

    • HLM (final concentration of 0.5-1.0 mg/mL)

    • GSH (final concentration of 1-5 mM)

    • Test compound (final concentration of 10-50 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Include negative controls: one without the NADPH regenerating system and another without the test compound.

  • Quench the reaction by adding an equal volume of ice-cold ACN or MeOH.

  • Centrifuge the mixture to pellet the precipitated proteins (e.g., 15,000 x g for 15 minutes).[7]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Data Analysis:

  • Analyze the supernatant by LC-MS/MS.

  • Search for the expected mass of the GSH conjugate (mass of parent compound + mass of GSH).

  • Utilize neutral loss or precursor ion scanning to enhance detection.

  • Confirm the structure of the adduct by analyzing its MS/MS fragmentation pattern.

Protocol 2: Covalent Binding Assay using Radiolabeled Compound

Objective: To quantify the extent of irreversible binding of a drug candidate to microsomal proteins.

Materials:

  • 14C- or 3H-labeled test compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA) or Acetonitrile (ACN) for protein precipitation

  • Solvent for washing (e.g., 80:20 Methanol:Water)

  • Liquid scintillation cocktail and counter

Procedure:

  • Follow steps 1-5 from the GSH trapping protocol, using the radiolabeled test compound.

  • After incubation, precipitate the proteins by adding an equal volume of ice-cold TCA or ACN.

  • Pellet the proteins by centrifugation.

  • Repeatedly wash the protein pellet with the washing solvent to remove any non-covalently bound radioactivity. This is a critical step to ensure accurate quantification.

  • After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1N NaOH or a commercial solubilizer).

  • Determine the protein concentration of the solubilized pellet (e.g., using a BCA assay).

  • Measure the radioactivity in an aliquot of the solubilized pellet by liquid scintillation counting.

Data Analysis:

  • Calculate the amount of covalently bound drug in pmol/mg of protein.

  • This quantitative data can be used to assess the risk of bioactivation-related toxicity.[2][4]

Visualizations

Bioactivation_Pathway cluster_0 Bioactivation of Dihydropyrazole Scaffold cluster_1 Detoxification and Adduct Formation Parent_Compound Dihydropyrazole-1-carboxylic acid- (4-chlorophenyl amide) Hydroxylated_Intermediate 3-Hydroxy Intermediate Parent_Compound->Hydroxylated_Intermediate CYP450 (1A, 2C, 3A) + NADPH, O2 Reactive_Metabolite p-Chlorophenyl Isocyanate (CPIC) Hydroxylated_Intermediate->Reactive_Metabolite Decomposition GSH_Adduct GSH Conjugate Reactive_Metabolite->GSH_Adduct GSH Protein_Adduct Covalent Protein Adduct (Toxicity) Reactive_Metabolite->Protein_Adduct Protein Nucleophiles Hydrolytic_Product p-Chlorophenyl Aniline (CPA) Reactive_Metabolite->Hydrolytic_Product H2O

Caption: Bioactivation pathway of the dihydropyrazole scaffold.

Mitigation_Strategy Start High Bioactivation Identified Identify_Site Identify Site of Metabolism (3-position of dihydropyrazole) Start->Identify_Site Propose_Modification Propose Structural Modification Identify_Site->Propose_Modification Block_Metabolism Introduce Metabolically Stable, Electron-Donating Group at 3-position Propose_Modification->Block_Metabolism Synthesize_Analog Synthesize Modified Analog Block_Metabolism->Synthesize_Analog Re-evaluate Re-evaluate in Bioactivation Assays (GSH Trapping, Covalent Binding) Synthesize_Analog->Re-evaluate End Reduced Bioactivation Re-evaluate->End

Caption: Workflow for mitigating bioactivation.

Experimental_Workflow cluster_workflow In Vitro Bioactivation Assessment Start Test Compound Incubation Incubate with Liver Microsomes, NADPH, and GSH Start->Incubation Quench Quench Reaction & Precipitate Proteins Incubation->Quench Separate Centrifuge to Separate Supernatant and Pellet Quench->Separate Supernatant_Analysis LC-MS/MS Analysis of Supernatant Separate->Supernatant_Analysis Pellet_Analysis Protein Pellet Wash & Analysis (Covalent Binding Assay) Separate->Pellet_Analysis Identify_GSH_Adduct Identify GSH Adducts Supernatant_Analysis->Identify_GSH_Adduct Quantify_Binding Quantify Covalent Binding Pellet_Analysis->Quantify_Binding

Caption: Experimental workflow for bioactivation assessment.

References

Technical Support Center: Refining Derivatization Protocols for Halogenated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of halogenated carboxylic acids (HCAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of halogenated carboxylic acids.

Esterification Reactions (e.g., with Acidic Methanol)

Question: Why is my esterification derivatization yield low?

Answer: Low derivatization yields in esterification reactions can be attributed to several factors:

  • Presence of Water: Water can hydrolyze the formed ester, shifting the reaction equilibrium back to the reactants. Ensure all glassware is dry and use anhydrous reagents and solvents. A drying agent, such as anhydrous sodium sulfate, can be added to the reaction mixture.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction. Optimize the catalyst concentration according to the specific protocol.

  • Suboptimal Reaction Temperature and Time: Esterification reactions are equilibrium-driven and often require heating to proceed at a reasonable rate.[2] However, excessive heat can lead to the degradation of thermally sensitive analytes. It is crucial to optimize the reaction time and temperature for your specific HCAs.[1] For instance, one method found success with esterification for 10 minutes at 55°C.[1]

  • Poor Nucleophilicity of the Alcohol: While methanol and ethanol are commonly used, bulkier alcohols may react more slowly.[3]

  • Analyte Degradation: Some halogenated carboxylic acids can be unstable under strongly acidic conditions or at elevated temperatures, leading to decomposition.[4]

Question: I am observing unexpected peaks in my chromatogram after esterification. What could be the cause?

Answer: Extraneous peaks can arise from several sources:

  • Side Reactions: The catalyst or reagents may promote side reactions, leading to byproducts. For example, the use of pyridine as a catalyst can sometimes cause rapid dechlorination or chlorine substitution of α-halogenated derivatives.[5]

  • Reagent Impurities: Impurities in the derivatizing agent, catalyst, or solvent can be derivatized themselves or interfere with the analysis. Use high-purity reagents and solvents.

  • Contamination: Contamination from glassware, sample handling, or the analytical instrument can introduce interfering compounds. Ensure meticulous cleaning procedures are followed.

  • Incomplete Reaction: The presence of unreacted carboxylic acid may result in a broad, tailing peak, especially in gas chromatography.

Silylation Reactions

Question: My silylation reaction is incomplete. What are the possible reasons?

Answer: Incomplete silylation can be due to:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to an incomplete reaction. It is critical to work under anhydrous conditions.

  • Steric Hindrance: Bulky silyl groups (e.g., TBDMS) may react more slowly or incompletely with sterically hindered carboxylic acids compared to smaller silyl groups (e.g., TMS).[6]

  • Insufficient Reagent: An inadequate amount of silylating reagent will result in an incomplete reaction. A slight excess of the reagent is often used to drive the reaction to completion.

  • Low Reaction Temperature: While many silylation reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.[7]

Question: The silyl derivatives of my halogenated carboxylic acids are unstable. How can I improve their stability?

Answer: The stability of silyl derivatives can be a concern, particularly their susceptibility to hydrolysis.

  • Avoid Aqueous Conditions: Silyl esters are reversible under acidic or aqueous conditions.[8] It is crucial to avoid contact with water during and after the derivatization.

  • Choice of Silylating Reagent: Derivatives formed from bulkier silylating reagents (e.g., TBDMS) are generally more stable and less prone to hydrolysis than TMS derivatives.[6]

  • Proper Sample Handling and Storage: Analyze silylated samples as soon as possible after derivatization. If storage is necessary, it should be under strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatization for analyzing halogenated carboxylic acids?

A1: Derivatization is a chemical modification process used to improve the analytical characteristics of compounds.[9] For halogenated carboxylic acids, derivatization is often necessary for gas chromatography (GC) analysis to:

  • Increase volatility and thermal stability.[10][11]

  • Reduce polarity to minimize peak tailing and improve chromatographic separation.[11]

  • Enhance detector response, especially for electron capture detectors (ECD) when using halogenated derivatizing agents.[10]

Q2: Which derivatization method is best for my halogenated carboxylic acid analysis?

A2: The choice of derivatization method depends on several factors, including the specific analyte, the analytical technique (GC or LC), the detector being used, and the sample matrix.[9]

  • Esterification (e.g., with acidic methanol or PFB-Br) is a common and robust method for GC analysis, particularly with ECD detection when using reagents like pentafluorobenzyl bromide (PFB-Br).[1][10][12]

  • Silylation (e.g., with BSTFA, MSTFA) is another widely used technique for GC that effectively derivatizes the carboxylic acid group, increasing volatility and thermal stability.[10][12]

Q3: Can I analyze derivatized halogenated carboxylic acids by Liquid Chromatography (LC)?

A3: Yes, derivatization can also be beneficial for LC analysis. It can be used to:

  • Introduce a chromophore or fluorophore to enhance UV or fluorescence detection.[10]

  • Improve retention on reverse-phase columns by making the analyte more hydrophobic.[10] Reagents like 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) have been used for the HPLC-DAD analysis of HCAs.[5]

Q4: How can I avoid unwanted side reactions during derivatization?

A4: To minimize side reactions, consider the following:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and catalyst concentration.

  • Choose Appropriate Reagents: Select derivatizing agents and catalysts that are specific to the carboxylic acid group and do not react with other functional groups in your molecule or cause degradation. For instance, to avoid dechlorination of α-halogenated derivatives, a derivatization method without pyridine as a catalyst was developed.[5]

  • Work in an Inert Atmosphere: For sensitive compounds, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Halogenated Carboxylic Acids

Derivatization ReagentMethodTarget Analyte GroupKey AdvantagesPotential Issues
Acidic MethanolEsterificationCarboxylic AcidsInexpensive, readily available.Requires heating, potential for analyte degradation.[1][2]
Pentafluorobenzyl bromide (PFB-Br)AlkylationCarboxylic Acids, Alcohols, ThiolsEnhances ECD response.[10]Reagent can be toxic.[11]
BSTFA / MSTFASilylationCarboxylic Acids, Alcohols, AminesForms volatile and thermally stable derivatives.[10][12]Reagents are moisture-sensitive.[8]
2-Nitrophenylhydrazine HCl (2-NPH·HCl)Hydrazone FormationCarboxylic AcidsSuitable for HPLC-DAD analysis.[5]May require a coupling agent.[5]

Experimental Protocols

Protocol 1: Esterification of Haloacetic Acids with Acidic Methanol for GC-ECD Analysis

This protocol is adapted from a method for the determination of haloacetic acids in tap water.[1]

Materials:

  • Sample containing haloacetic acids

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Extraction: Perform a liquid-liquid extraction of the haloacetic acids from the aqueous sample into an organic solvent.

  • Drying: Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of anhydrous methanol.

    • Add 30 µL of concentrated sulfuric acid.

    • Add 0.1 g of anhydrous sodium sulfate.[1]

  • Reaction: Cap the vial tightly and vortex to mix. Heat the mixture at 55°C for 10 minutes.[1]

  • Sample Preparation for Injection: After cooling to room temperature, the sample is ready for analysis. Depending on the subsequent sample introduction method (e.g., headspace SPME or direct injection), further steps may be required.[1]

Protocol 2: Silylation of Carboxylic Acids

This is a general protocol for silylation. Specific conditions may need to be optimized.

Materials:

  • Sample containing halogenated carboxylic acids (in a dry, aprotic solvent like pyridine or acetonitrile)

  • Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)

  • Heating block (optional)

  • GC vials

Procedure:

  • Sample Preparation: Ensure the sample is free of water. If the sample is a dry residue, dissolve it in an appropriate anhydrous solvent.

  • Reagent Addition: To 1-5 mg of the sample, add 100 µL of pyridine (as a solvent and acid scavenger) and 100 µL of the silylating reagent (e.g., BSTFA).[12]

  • Reaction: Cap the vial tightly and mix thoroughly. Heat the mixture at 60°C for 20 minutes.[12] Some reactions may proceed at room temperature.

  • Analysis: After cooling, the sample is ready for GC analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Start with Halogenated Carboxylic Acid Sample Extraction Liquid-Liquid Extraction (if necessary) Start->Extraction Drying Evaporate to Dryness Extraction->Drying Add_Reagents Add Derivatization Reagents (e.g., Acidic Methanol or Silylating Agent) Drying->Add_Reagents Reaction Incubate at Optimal Temperature and Time Add_Reagents->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Analysis GC or LC Analysis Quench->Analysis End End Analysis->End

Caption: General workflow for the derivatization of halogenated carboxylic acids.

Troubleshooting_Tree Problem Low Derivatization Yield? Check_Moisture Is the system anhydrous? (Reagents, Solvents, Glassware) Problem->Check_Moisture Dry_System Action: Thoroughly dry all components. Use anhydrous reagents. Check_Moisture->Dry_System No Check_Conditions Are reaction conditions optimal? (Temp, Time, Catalyst Conc.) Check_Moisture->Check_Conditions Yes Dry_System->Check_Conditions Optimize_Conditions Action: Optimize reaction parameters based on literature or pilot experiments. Check_Conditions->Optimize_Conditions No Check_Reagents Is there sufficient derivatizing reagent? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Increase_Reagent Action: Use a slight excess of the derivatizing reagent. Check_Reagents->Increase_Reagent No Success Problem Resolved Check_Reagents->Success Yes Increase_Reagent->Success

Caption: Troubleshooting decision tree for low derivatization yield.

References

Validation & Comparative

Comparative Bioactivity Analysis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid and Clinically Approved Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid and related pyrrole-based compounds. Due to the limited publicly available data on the specific bioactivity of this compound, this guide focuses on a comparative analysis with two clinically approved, structurally related multi-targeted tyrosine kinase inhibitors: Sunitinib and Sorafenib. Both drugs feature a pyrrole core and are known to target key signaling pathways implicated in cancer progression.

This guide presents experimental data on the anti-proliferative and pro-apoptotic effects of these compounds on various cancer cell lines. Detailed protocols for the key assays and visual representations of the relevant signaling pathways and experimental workflows are also provided to support further research and validation.

Comparative Anti-Proliferative Activity

The cytotoxic effects of Sunitinib and Sorafenib have been extensively studied across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Sunitinib 786-ORenal Cell CarcinomaVaries (dose-dependent)[1]
RCC4Renal Cell CarcinomaVaries (dose-dependent)[1]
RencaMurine Renal CarcinomaVaries (dose-dependent)[1]
DaoyMedulloblastomaNot specified[2]
VC312MedulloblastomaNot specified[2]
MCF7Breast CancerNot specified[3]
Caki-1Renal Cell CarcinomaNot specified[4]
Sorafenib PLC/PRF/5Hepatocellular Carcinoma6.3[5]
HepG2Hepatocellular Carcinoma4.5 - 7.10[5][6]
Huh7Hepatocellular Carcinoma11.03[6]
VariousPanel of 23 cell lines1.0 - 10.0 (median 4.3)[7]

Induction of Apoptosis

Sunitinib and Sorafenib have been shown to induce programmed cell death, or apoptosis, in various cancer cell models. This is a crucial mechanism for their anti-cancer activity.

CompoundCell LineApoptosis InductionKey FindingsReference
Sunitinib Daoy, VC312YesActivation of caspase-3, cleavage of PARP, upregulation of Bak and Bim, inhibition of survivin.[2]
786-O, RCC4, RencaYesDose-dependent increase in Annexin V positive cells, cleavage of PARP.[1]
MCF7YesIncreased percentage of apoptotic cells (40%), activation of caspase-3 and p53.[3]
Sorafenib PLC/PRF/5, HepG2YesInduction of apoptosis observed.[8]

Modulation of Signaling Pathways

A key mechanism of action for both Sunitinib and Sorafenib is the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the RAF/MEK/ERK pathway.

CompoundCell LinePathway AffectedEffectReference
Sunitinib 786-O, RCC4STAT3, AKTInhibition of STAT3 and AKT signaling.[2]
Sorafenib PLC/PRF/5, HepG2RAF/MEK/ERKInhibition of MEK and ERK phosphorylation, downregulation of cyclin D1.[8]
HeLa, U2OS, A549, HEK293TMEK5/ERK5Blocks MEK5-dependent phosphorylation of ERK5.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15][16]

  • Cell Treatment: Induce apoptosis in cells by treating with the compound of interest.

  • Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot for ERK Phosphorylation

This technique is used to detect the phosphorylation status of ERK, a key protein in the MAPK signaling pathway.[17][18][19][20][21][22]

  • Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.

Visualizing Molecular Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound 4-(4-chlorophenyl)-1H- pyrrole-3-carboxylic acid (and analogs) Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrrole derivatives.

G Cell Viability (MTT) Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (1.5h, 37°C) add_mtt->incubate solubilize Add DMSO incubate->solubilize read_absorbance Measure Absorbance (492 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for determining cell viability using the MTT assay.

G Apoptosis Detection Workflow (Flow Cytometry) cluster_0 Sample Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis treat_cells Treat Cells with Compound harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate (15-20 min) add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Apoptotic Populations flow_cytometry->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

References

A Comparative Guide to RP-HPLC Method Validation for the Analysis of Pyrrole Derivatives and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of pyrrole derivatives and their impurities, supported by experimental data from various studies. The methodologies and validation parameters are presented in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the suitability of these methods for their intended purpose.[1][2][3][4][5][6][7]

Comparative Analysis of RP-HPLC Methods

The selection of an appropriate RP-HPLC method is contingent on the specific pyrrole derivative, its potential impurities, and the sample matrix. Below is a summary of different validated methods, highlighting their key chromatographic conditions and performance characteristics.

Parameter Method 1: Analysis of a Pyrrole Hydrazone Derivative Method 2: Analysis of a N-pyrrolylcarboxylic Acid Derivative Method 3: General Method for Pyrrole Derivatives
Analyte Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene) hydrazineyl)-4-methyl-1-oxopentan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acidGeneric Pyrrole Derivative
Column Purospher STAR, RP-18 (250 mm x 4.6 mm, 5 µm)[8]C18 column (150×4 mm i.d., 5 μm)[9][10]C18 or C8 reversed-phase silica gel[11]
Mobile Phase Acetonitrile:Water:Methanol (60:30:10 v/v/v)[8]Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v)[9][10]Acetonitrile and water/buffer mixture[11]
Flow Rate 1.0 mL/min1.0 mL/min[9][10]1.0 - 1.5 mL/min
Detection UV at 225 nmUV/VIS detector at 225 nm[9][10]UV detection (wavelength optimized for analyte)
Injection Volume 20 µLNot specified10 - 20 µL
Column Temp. Not specified30 °C[9][10]Ambient or controlled (e.g., 35 °C)[12]

Validation Parameters: A Comparative Summary

Method validation ensures that an analytical procedure is suitable for its intended use.[1][6][7] Key validation parameters for the RP-HPLC analysis of pyrrole derivatives are summarized below.

Validation Parameter Method 1: Pyrrole Hydrazone Method 2: N-pyrrolylcarboxylic Acid General Acceptance Criteria (ICH)
Linearity (r²) > 0.99 for concentration range of 5 - 40 μg/mL[8]Not explicitly stated, but method validated as per ICH≥ 0.999[11]
Accuracy (% Recovery) Not explicitly statedNot explicitly stated, but method validated as per ICH98.0% to 102.0%[11]
Precision (% RSD) Intra-day and Inter-day precision evaluatedMethod found to be precise and reproducible[9]≤ 2.0%[2][4]
Specificity Demonstrated through forced degradation studies (hydrolysis, oxidation, photolysis, thermal)[13]Stability indicating method, able to separate degradants[9]The analyte peak should be well-resolved from impurities and degradants.[3]
LOD Not specifiedNot specifiedSignal-to-noise ratio of 3:1[14]
LOQ Not specifiedNot specifiedSignal-to-noise ratio of 10:1
Robustness Method found to be robust under different chromatographic conditions[13]Not explicitly stated% RSD ≤ 2.0% after minor changes in method parameters.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods.

Method 1: Analysis of a Pyrrole Hydrazone Derivative
  • Standard Solution Preparation: A stock solution of the pyrrole hydrazone derivative was prepared in the mobile phase. Working standards were prepared by diluting the stock solution to concentrations ranging from 5 to 40 μg/mL.[8]

  • Sample Preparation: Samples for stability studies were subjected to forced degradation conditions, including acidic (pH 2.0), neutral (pH 7.4), and alkaline (pH 9.0 and 13.0) hydrolysis at 37°C.[8][13]

  • Chromatographic Conditions: A Purospher STAR RP-18e column (250 mm x 4.6 mm, 5 µm) was used. The mobile phase consisted of a mixture of acetonitrile, water, and methanol (60:30:10, v/v/v). The flow rate was maintained at 1.0 mL/min, and detection was performed at 225 nm.[8]

Method 2: Analysis of a N-pyrrolylcarboxylic Acid Derivative
  • Standard and Sample Preparation: Solutions of the N-pyrrolylcarboxylic acid derivative were prepared in a mixture of water and methanol (50:50).[10]

  • Chromatographic Conditions: A C18 column (150 x 4.6 mm, 5 µm) was employed for separation. The mobile phase was a 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH 3.0). The flow rate was 1.0 mL/min, the column temperature was 30°C, and UV detection was carried out at 225 nm.[9][10]

  • Impurity Analysis: The method was used to identify and quantify process-related impurities and degradation products under different pH conditions.[9]

Visualizing the Workflow and Application

Diagrams can effectively illustrate complex processes and relationships.

RP_HPLC_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_purpose Define Analytical Procedure's Purpose select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_solutions Prepare Standards & Samples set_criteria->prepare_solutions perform_analysis Perform HPLC Analysis prepare_solutions->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data calc_specificity Specificity collect_data->calc_specificity calc_linearity Linearity collect_data->calc_linearity calc_accuracy Accuracy collect_data->calc_accuracy calc_precision Precision collect_data->calc_precision calc_lod_loq LOD & LOQ collect_data->calc_lod_loq calc_robustness Robustness collect_data->calc_robustness validation_report Prepare Validation Report calc_specificity->validation_report calc_linearity->validation_report calc_accuracy->validation_report calc_precision->validation_report calc_lod_loq->validation_report calc_robustness->validation_report conclusion Conclusion on Method Suitability validation_report->conclusion

Caption: Workflow for RP-HPLC method validation.

Pyrrole_Derivative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates pyrrole Pyrrole Derivative (Inhibitor) raf Raf pyrrole->raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor (e.g., c-Fos, c-Jun) erk->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Hypothetical signaling pathway inhibited by a pyrrole derivative.

References

Comparative study of antibacterial activity of different pyrrole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of various pyrrole-3-carboxylic acid derivatives reveals their potential as potent antibacterial agents against a range of pathogenic bacteria. This guide synthesizes available data on their in vitro activity, details the experimental methodologies used for their evaluation, and illustrates a key mechanism of action.

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial compounds. Pyrrole-based structures, particularly derivatives of pyrrole-3-carboxylic acid, have emerged as a promising class of antibacterial agents.[1][2] These compounds exhibit a broad spectrum of activity, with several analogs demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria. This guide provides a comparative overview of the antibacterial activity of different pyrrole-3-carboxylic acid analogs, supported by quantitative data and detailed experimental protocols.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of various pyrrole derivatives is summarized below. The data includes Minimum Inhibitory Concentration (MIC) values and zones of inhibition against several bacterial strains. Lower MIC values and larger zones of inhibition indicate greater antibacterial activity.

Compound/AnalogBacterial StrainMethodResultReference
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydePseudomonas putidaBroth MicrodilutionMIC: 16 µg/mL[2]
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehydePseudomonas putidaBroth MicrodilutionMIC: 16 µg/mL[2]
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivativesStaphylococcus spp.Not SpecifiedAppreciable Activity[3]
Pyrrolamide 4Staphylococcus aureusBroth MicrodilutionMIC: 4-8 µg/mL[4]
3,5-dimethyl-N2, N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamideEscherichia coliDisk DiffusionExcellent Activity[5]
1,2,3,4-tetrasubstituted pyrrole derivative (Compound 4)Staphylococcus aureusDisk DiffusionZone of Inhibition: 23 mm[5]
1,2,3,4-tetrasubstituted pyrrole derivative (Compound 11)Staphylococcus aureusDisk DiffusionZone of Inhibition: 24 mm[5]
1,2,3,4-tetrasubstituted pyrrole derivative (Compound 12)Staphylococcus aureusDisk DiffusionZone of Inhibition: 25 mm[5]
1,2,3,4-tetrasubstituted pyrrole derivative (Compound 4)Bacillus cereusDisk DiffusionZone of Inhibition: 20 mm[5]
1,2,3,4-tetrasubstituted pyrrole derivative (Compound 11)Bacillus cereusDisk DiffusionZone of Inhibition: 22 mm[5]
1,2,3,4-tetrasubstituted pyrrole derivative (Compound 12)Bacillus cereusDisk DiffusionZone of Inhibition: 21 mm[5]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosisBroth MicrodilutionMIC: 3.125 µg/mL[2]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvBroth MicrodilutionMIC: 0.7 µg/mL[2]
para-trifluoromethyl derivative of Marinopyrrole AMethicillin-resistant Staphylococcus epidermidis (MRSE)Broth MicrodilutionMIC: 8 ng/mL[2]
para-trifluoromethyl derivative of Marinopyrrole AMethicillin-susceptible Staphylococcus aureus (MSSA)Broth MicrodilutionMIC: 0.125 µg/mL[2]
para-trifluoromethyl derivative of Marinopyrrole AMethicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC: 0.13–0.255 µg/mL[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the antibacterial evaluation of pyrrole-3-carboxylic acid analogs.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared in an appropriate solvent. Serial two-fold dilutions of the compounds are then made in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (MHB), within a 96-well microtiter plate.[7]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[1][7] The standardized inoculum is then diluted to the appropriate concentration for testing.[6]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[7] The plates are incubated at 37°C for 16-24 hours.[7][8]

  • Result Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[6] Appropriate controls, including a growth control (no compound) and a sterility control (no bacteria), are included.[6]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[1]

  • Agar Plate Preparation: Mueller-Hinton Agar (MHA) is prepared and poured into sterile Petri dishes to a uniform thickness of 4 mm.[1][9]

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[1]

  • Inoculation of Agar Surface: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of the MHA plate to ensure a confluent lawn of bacterial growth.[1][10] The plate is allowed to dry for a few minutes.[1]

  • Placement of Antibiotic Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.[5] Using sterile forceps, the disks are placed on the inoculated agar surface and gently pressed to ensure complete contact.[11]

  • Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.[5]

  • Interpretation of Results: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.[5] The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound.

Mechanism of Action: Inhibition of DNA Gyrase

Several pyrrole-based compounds, particularly pyrrolamides, exert their antibacterial effect by targeting and inhibiting DNA gyrase.[2][4] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[12] The inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.[4]

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA Relaxed DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase binds to Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA introduces negative supercoils Inhibited_Gyrase Inhibited DNA Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Growth Bacterial Cell Growth & Division Replication->Cell_Growth Pyrrole_Analog Pyrrole-3-Carboxylic Acid Analog Pyrrole_Analog->Gyrase binds to ATP-binding site on GyrB subunit Blocked_Replication Replication Blocked Inhibited_Gyrase->Blocked_Replication prevents DNA supercoiling Cell_Death Cell Death Blocked_Replication->Cell_Death

Caption: Inhibition of DNA gyrase by pyrrole-3-carboxylic acid analogs.

The provided data and methodologies underscore the significant potential of pyrrole-3-carboxylic acid analogs as a foundation for the development of new antibacterial therapies. Further research into the structure-activity relationships and optimization of these compounds could lead to the identification of potent drug candidates to combat the growing challenge of antibiotic resistance.

References

Cross-Validation of Analytical Methods for 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid and its derivatives. Due to the limited availability of specific cross-validation studies for the exact target compound, this document leverages validated methods for structurally similar pyrrole-carboxylic acid derivatives to provide a practical and scientifically grounded comparison. The primary methods reviewed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Methodology Comparison

The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. Below is a summary of two key analytical techniques applicable to pyrrole-carboxylic acid derivatives.

ParameterRP-HPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but susceptible to interference from compounds with similar retention times and UV spectra.Excellent, provides structural confirmation and can resolve co-eluting compounds.
Sensitivity Typically in the µg/mL range.High, often in the ng/mL to pg/mL range.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Precision High, with RSD values typically <2%.Very high, with RSD values often <15% at the LLOQ.
Accuracy High, with recovery values typically between 98-102%.Very high, with recovery values typically within 85-115%.
Matrix Effects Less prone to significant matrix effects compared to LC-MS/MS.Can be susceptible to ion suppression or enhancement from matrix components.
Cost & Complexity Lower initial cost and less complex operation.Higher initial investment and requires more specialized expertise.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and cross-validating analytical methods.

RP-HPLC Method for a Structurally Similar Pyrrole Derivative

This method has been validated for the analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and is presented here as a strong starting point for the analysis of this compound.[1][2][3]

  • Instrumentation : HPLC system with a UV/VIS detector.[1][2][3]

  • Column : C18 column (150 × 4 mm i.d., 5 µm).[1][2][3]

  • Mobile Phase : Acetonitrile: Phosphate buffer (pH 3.0) (50:50 v/v).[1][2][3]

  • Elution : Isocratic.[1][2][3]

  • Flow Rate : 1.0 mL/min.[1][2][3]

  • Column Temperature : 30 °C.[1][2][3]

  • Detection : UV at 225 nm.[1][2][3]

  • Sample Preparation : The compound is accurately weighed, dissolved in a 50:50 mixture of water and methanol, and sonicated for 1 minute. Further dilutions are made with the appropriate buffer.[1][3]

Validation Parameters Summary for the Analogous Compound [1][3]

Validation ParameterResult
Linearity (Concentration Range) 6.25 – 50.00 µg/ml
Precision (RSD %) Within ±2% (for standard solution injections)
Accuracy (Assay %) 98 – 102%
Proposed LC-MS/MS Method
  • Instrumentation : Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column : A reverse-phase C18 or similar column would be a suitable starting point.

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used for the elution of carboxylic acids.[4]

  • Ionization Mode : ESI in either positive or negative mode would be evaluated. For carboxylic acids, negative ion mode is often effective. However, derivatization can facilitate positive ionization.[4]

  • Detection : Multiple Reaction Monitoring (MRM) would be used for quantification, providing high specificity.[4]

  • Sample Preparation : For biological matrices, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction would likely be necessary to remove interferences.[5] Derivatization could also be employed to enhance chromatographic retention and ionization efficiency.[4][6]

Visualizing the Workflow

To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for method validation and sample analysis.

MethodValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_parameters Validation Parameters cluster_documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Method (HPLC or LC-MS/MS) Define_Purpose->Select_Method Prepare_Standards Prepare Standards & QCs Select_Method->Prepare_Standards Perform_Experiments Perform Validation Experiments Prepare_Standards->Perform_Experiments Specificity Specificity Perform_Experiments->Specificity Linearity Linearity & Range Perform_Experiments->Linearity Accuracy Accuracy Perform_Experiments->Accuracy Precision Precision Perform_Experiments->Precision LOD_LOQ LOD & LOQ Perform_Experiments->LOD_LOQ Robustness Robustness Perform_Experiments->Robustness Analyze_Data Analyze Data Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Final_Report Final Validation Report Analyze_Data->Final_Report

Caption: Workflow for Analytical Method Validation.

SampleAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction / Derivatization Sample_Collection->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General Workflow for Sample Analysis.

References

Comparative Efficacy of Pyrrole-Based Tyrosine Kinase Inhibitors and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the efficacy of selected tyrosine kinase inhibitors (TKIs), with a focus on compounds containing a pyrrole core structure, exemplified by Sunitinib. Due to the absence of publicly available data on the tyrosine kinase inhibitory activity of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid, this guide utilizes Sunitinib as a well-characterized proxy with a similar structural motif. The inhibitory activities of Sunitinib, Sorafenib, and Gefitinib against a panel of relevant tyrosine kinases are presented, supported by detailed experimental protocols for in vitro kinase assays. Furthermore, this guide illustrates the key signaling pathways targeted by these inhibitors to provide a comprehensive understanding of their mechanisms of action.

Introduction

Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction pathways, regulating key cellular processes such as proliferation, differentiation, migration, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors have revolutionized the treatment of various malignancies. This guide offers a comparative overview of the in vitro efficacy of three prominent TKIs: Sunitinib, Sorafenib, and Gefitinib. Sunitinib, which features a pyrrole-carboxamide scaffold, is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs).[1][2] Sorafenib is another multi-kinase inhibitor targeting the RAF/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR.[3][4][5] Gefitinib, in contrast, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7][8]

Comparative Efficacy: In Vitro Kinase Inhibition

The inhibitory activity of Sunitinib, Sorafenib, and Gefitinib against their primary target kinases is summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

InhibitorTarget KinaseIC50 (nM)
Sunitinib VEGFR2 (KDR)80[9][10]
PDGFRβ2[9][10]
c-Kit68
FLT330 - 50[10]
Sorafenib Raf-16
B-Raf22
VEGFR290
PDGFRβ57
Gefitinib EGFR (wild-type)1,000 - 10,000 (cell-based)[11]
EGFR (mutant)3 - 77 (cell-based)[12][13]

Table 1: Comparative in vitro inhibitory activity (IC50) of Sunitinib, Sorafenib, and Gefitinib against key target kinases.

Mechanisms of Action: Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by Sunitinib, Sorafenib, and Gefitinib.

Sunitinib_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKit->PI3K_AKT cKit->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKit Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Sunitinib's multi-targeted inhibition of key receptor tyrosine kinases.

Sorafenib_Pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras VEGFR VEGFR GrowthFactors->VEGFR PDGFR PDGFR GrowthFactors->PDGFR Raf Raf Kinases (B-Raf, C-Raf) Ras->Raf Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf

Sorafenib's dual inhibition of angiogenesis and the RAF/MEK/ERK pathway.

Gefitinib_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Gefitinib Gefitinib Gefitinib->EGFR Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Gefitinib's selective inhibition of the EGFR signaling pathway.

Experimental Protocols

The following protocols provide a generalized framework for conducting in vitro kinase inhibition assays. Specific details may vary based on the kinase and the detection method used.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from methodologies used for VEGFR2 and EGFR kinase assays.[14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase-based reaction that generates a luminescent signal. The signal intensity is proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, EGFR)

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution

  • Test compound (e.g., Sunitinib, Sorafenib, Gefitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing the kinase, peptide substrate, and assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Kinase Reaction:

    • To the wells of the microplate, add the test compound dilutions. Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).

    • Add the kinase/substrate master mix to all wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Reagent Preparation (Inhibitor Dilutions, Kinase/Substrate Mix, ATP) B 2. Plate Setup (Add Inhibitor and Kinase/Substrate Mix to Wells) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubation (30°C for 45-60 min) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Signal Generation (Add Kinase Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Data Analysis (Calculate % Inhibition and IC50) G->H

Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This guide provides a comparative overview of the in vitro efficacy and mechanisms of action of Sunitinib, Sorafenib, and Gefitinib. The data presented highlights the distinct inhibitory profiles of these small molecules, with Sunitinib and Sorafenib acting as multi-targeted inhibitors and Gefitinib exhibiting high selectivity for EGFR. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other tyrosine kinase inhibitors. The selection of an appropriate TKI for research or therapeutic development will depend on the specific kinase targets and signaling pathways implicated in the disease of interest.

References

Pyrrole Derivatives in Kinase Domains: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational evaluation of pyrrole-based compounds as potent kinase inhibitors, providing researchers and drug development professionals with a comparative analysis of their binding affinities and interaction mechanisms within various kinase domains.

The inhibition of protein kinases has emerged as a cornerstone of modern targeted therapy, particularly in oncology. Pyrrole and its fused heterocyclic derivatives have proven to be a privileged scaffold in the design of potent kinase inhibitors due to their structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase active site.[1][2] This guide presents a comparative overview of in silico docking studies of various pyrrole derivatives against several key kinase domains, supported by experimental data and detailed methodologies.

Comparative Docking Performance and Biological Activity

The following tables summarize the docking scores and experimentally determined inhibitory concentrations (IC50) of selected pyrrole derivatives against various kinase targets. These compounds, primarily based on pyrrolo[2,3-d]pyrimidine and pyrrole indolin-2-one scaffolds, have demonstrated significant potential in targeting kinases involved in cancer cell proliferation and angiogenesis, such as EGFR, VEGFR, and CDK2.[3][4][5][6]

Compound ClassDerivativeTarget KinaseDocking Score (kcal/mol)IC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine Compound 5kEGFR-79[5]
Compound 5kHER2-40[5]
Compound 5kVEGFR2-136[5]
Sunitinib (Reference)VEGFR2-261[5]
Erlotinib (Reference)EGFR-55[5]
Pyrrole Indolin-2-one Compound 8bEGFR-9.8543 (MCF-7)[6]
Compound 8bCDK2-10.2143 (MCF-7)[6]
SunitinibVEGFR-2, PDGFRβ-Potent[3]
FamitinibVEGFR-2, PDGFRβ-Potent[3]
Fused 1H-Pyrroles Compound 8bHep3B (Cell Line)-49[6]
Compound 8bHCT116 (Cell Line)-11[6]

Note: Docking scores and IC50 values are extracted from the cited literature. A lower docking score generally indicates a more favorable binding interaction. IC50 values represent the concentration of the drug that is required for 50% inhibition in vitro.

Experimental Protocols

The in silico and in vitro data presented in this guide are based on established scientific methodologies. The following sections provide an overview of the typical experimental protocols employed in the cited studies.

Molecular Docking Protocol

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to its protein target.[7][8] A generalized workflow for these studies is as follows:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The protein structure is then prepared by adding hydrogen atoms and assigning appropriate charges. The 2D structures of the pyrrole derivatives are sketched and converted to 3D structures, followed by energy minimization.[9]

  • Binding Site Identification: The active site of the kinase is defined, often based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: A docking algorithm, such as those implemented in software like MOE (Molecular Operating Environment) or AutoDock, is used to place the ligand in the defined binding site in various conformations and orientations.[6]

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most likely binding mode. These interactions are then visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[7]

In Vitro Kinase Inhibition Assay

Experimental validation of the docking results is crucial. This is often achieved through in vitro kinase inhibition assays.

  • Enzyme and Substrate Preparation: Recombinant kinase enzyme and a suitable substrate (often a peptide) are prepared in an appropriate assay buffer.

  • Compound Incubation: The pyrrole derivatives are serially diluted and incubated with the kinase enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using 32P-ATP) or non-radioactive methods like fluorescence-based assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative signaling pathway targeted by pyrrole derivatives and a typical workflow for a comparative docking study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PyrroleDerivative Pyrrole Derivative (Kinase Inhibitor) PyrroleDerivative->RTK

A simplified signaling pathway often targeted by pyrrole derivative kinase inhibitors.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Select Target Kinase (from PDB) Docking Perform Molecular Docking PDB->Docking Ligands Prepare Pyrrole Derivative Library Ligands->Docking Scoring Calculate Docking Scores & Binding Energies Docking->Scoring BindingMode Analyze Binding Modes & Interactions Scoring->BindingMode QSAR Develop QSAR Models (Optional) BindingMode->QSAR Experimental Experimental Validation (In vitro assays) BindingMode->Experimental

A generalized workflow for comparative docking studies of kinase inhibitors.

G cluster_inputs Inputs cluster_process Comparative Analysis cluster_outputs Outputs PyrroleScaffolds Pyrrole Derivatives (Different Scaffolds) DockingStudies Molecular Docking Simulations PyrroleScaffolds->DockingStudies KinaseDomains Target Kinase Domains (e.g., VEGFR, EGFR, CDK2) KinaseDomains->DockingStudies BindingAffinities Predicted Binding Affinities (Docking Scores) DockingStudies->BindingAffinities InteractionPatterns Key Molecular Interactions DockingStudies->InteractionPatterns SAR Structure-Activity Relationship (SAR) Analysis LeadCompounds Identification of Lead Compounds SAR->LeadCompounds BindingAffinities->SAR InteractionPatterns->SAR

Logical relationship of the comparative analysis process.

References

A Comparative Guide to the Antioxidant Potential of Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of recently developed pyrrole derivatives, supported by experimental data. The information is intended to assist researchers in identifying promising compounds for further investigation in the context of oxidative stress-related diseases.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of novel pyrrole derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their efficacy.

Table 1: In Vitro Radical Scavenging and Anti-Lipid Peroxidation Activity of Selected Pyrrole Derivatives

Compound IDAssay TypeConcentration (µM)Antioxidant Activity (%)IC50 (µM)Source
Compound 2 Lipid Peroxidation Inhibition10033-[1]
Compound 4 Lipid Peroxidation Inhibition10044-[1]
Compound 6 Lipid Peroxidation Inhibition10062-[1]
Compound 7 Lipid Peroxidation Inhibition10031-[1]
Compound 8 Lipid Peroxidation Inhibition10058-[1]
vh0 DPPH Radical ScavengingNot Specified76.10-[2]
Trolox (Standard) DPPH Radical ScavengingNot Specified90.07-[2]
Compound 11 DPPH Radical Scavenging-86.133.0 µg/mL[3]
Compound 6 DPPH Radical Scavenging-74.494.04 µg/mL[3]
Ascorbic Acid (Standard) DPPH Radical Scavenging-974.08 µg/mL[3]

Table 2: Cellular Antioxidant Activity of 1,5-Diaryl Pyrrole Derivatives in a 6-OHDA Induced Neurotoxicity Model

Compound IDAssay TypeConcentration (µM)ResultSource
Compound A Lipid Peroxidation0.5Remarkable reduction[4][5]
Compound B Lipid Peroxidation0.5Remarkable reduction[4][5]
Compound C Lipid Peroxidation0.5Remarkable reduction[4][5]
Compound A Intracellular ROS Levels0.5No significant change[5]
Compound B Intracellular ROS Levels0.5Lower levels than 6-OHDA group[5]
Compound C Intracellular ROS Levels0.5Lower levels than 6-OHDA group[5]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6][7][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (pyrrole derivatives)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be freshly prepared and protected from light.[8]

  • Sample Preparation: Dissolve the pyrrole derivatives and the positive control in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to the wells. Then, add the DPPH working solution to each well to initiate the reaction.[8] A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[8]

  • IC50 Value Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentrations of the test compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[9][10]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (pyrrole derivatives)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9][10]

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.[9]

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (pyrrole derivatives)

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11][12]

  • Sample and Standard Preparation: Prepare various concentrations of the test compounds and the ferrous sulfate standard.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[11][12]

  • Absorbance Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.[13]

  • Calculation of Reducing Power: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.

Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This cell-based assay quantifies the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14][15][16]

Materials:

  • Adherent cells (e.g., PC12, SH-SY5Y)

  • Cell culture medium (e.g., DMEM)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • Test compounds (pyrrole derivatives)

  • 96-well black microplate

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the pyrrole derivatives for a specific duration (e.g., 24 hours). Then, induce oxidative stress by adding the inducer (e.g., 6-OHDA).

  • Preparation of DCFH-DA Solution: Prepare a stock solution of DCFH-DA in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in serum-free medium to the desired working concentration (e.g., 10 µM).[14][16]

  • Staining: Remove the treatment medium and wash the cells with PBS. Add the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.[17]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.[16] Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence of treated cells to that of control cells (with and without the oxidative stress inducer).

Signaling Pathways and Experimental Workflows

The antioxidant activity of pyrrole derivatives can be attributed to their ability to modulate signaling pathways involved in oxidative stress and inflammation.

G General Experimental Workflow for Antioxidant Potential Assessment cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays DPPH DPPH Assay ABTS ABTS Assay Data_Analysis Data Analysis (% Inhibition, IC50, TEAC) DPPH->Data_Analysis FRAP FRAP Assay ABTS->Data_Analysis FRAP->Data_Analysis ROS Intracellular ROS Measurement (DCFH-DA) Lipid_Peroxidation Lipid Peroxidation (TBARS Assay) ROS->Data_Analysis Lipid_Peroxidation->Data_Analysis Pyrrole_Derivatives Novel Pyrrole Derivatives Pyrrole_Derivatives->DPPH Radical Scavenging / Reducing Power Pyrrole_Derivatives->ABTS Radical Scavenging / Reducing Power Pyrrole_Derivatives->FRAP Radical Scavenging / Reducing Power Pyrrole_Derivatives->ROS Cellular Antioxidant Effect Pyrrole_Derivatives->Lipid_Peroxidation Cellular Antioxidant Effect

Caption: Workflow for assessing the antioxidant potential of novel pyrrole derivatives.

G Modulation of Oxidative Stress Signaling by Antioxidants ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Antioxidants Pyrrole Derivatives (Antioxidants) Antioxidants->ROS Scavenges Nrf2 Nrf2 Activation Antioxidants->Nrf2 May Activate NFkB NF-κB Activation Oxidative_Stress->NFkB Activates Oxidative_Stress->Nrf2 Activates Inflammation Inflammation (e.g., COX-2, PGE2) NFkB->Inflammation Promotes Inflammation->Oxidative_Stress Amplifies ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Safety Operating Guide

Proper Disposal of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid as a halogenated organic compound requiring specialized disposal. Do not dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on data for structurally similar compounds, this chemical should be handled with care.

Potential Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2][3]

  • May cause serious eye damage or irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.[1]

  • Eye Protection: Use chemical safety goggles or a face shield.[1][2]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If handling fine powders or creating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Waste Stream: this compound is a halogenated organic solid waste . It must be collected separately from non-halogenated organic waste, aqueous waste, and other incompatible materials.[4][5]

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[6][7] The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Solids."[4][8]

  • Labeling: The waste label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[9]

    • An indication of the hazards (e.g., "Toxic," "Irritant")[4]

    • The accumulation start date[10]

    • The name of the principal investigator or lab manager

Disposal Procedures for Unused or Contaminated Solid Material

This protocol outlines the step-by-step process for disposing of solid this compound.

Experimental Protocol: Solid Waste Disposal

  • Preparation: Ensure all necessary PPE is worn. Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Container Labeling: Prepare a designated hazardous waste container as described in Section 2.

  • Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.

  • Sealing: Securely cap the container.[7]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA).[7][12] The SAA should be in a well-ventilated area, away from incompatible materials.[6][12]

  • Disposal Request: Once the container is full or has reached the institutional time limit for storage (often 6 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[12]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal.

Experimental Protocol: Empty Container Decontamination

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent. A common practice is to use a small amount of a solvent in which the compound is soluble (e.g., acetone, methanol). The rinsate is considered hazardous waste.

  • Rinsate Collection: Collect all rinsate in a designated "Halogenated Organic Liquid Waste" container.

  • Container Defacing: After triple rinsing, deface or remove the original chemical label.[13]

  • Final Disposal: The decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Notification: Alert your laboratory supervisor and institutional EHS.

  • Cleanup (for small, manageable spills):

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Time Typically 6 months in a satellite accumulation area[6][12]
Maximum Volume in Lab Varies by institution, often around 25 gallons total chemical waste per lab[4][12]

Disposal Workflow

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Identify Identify Waste as 'Halogenated Organic Solid' FumeHood->Identify Container Select & Label Appropriate Hazardous Waste Container Identify->Container Transfer Transfer Solid Waste into Container Container->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store Inspect Weekly Inspection of SAA Store->Inspect Request Request Waste Pickup from EHS (When Full or Time Limit Reached) Store->Request Disposal Licensed Professional Waste Disposal (Incineration) Request->Disposal

Caption: Disposal workflow for solid halogenated organic waste.

Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical waste disposal.

References

Personal protective equipment for handling 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid (CAS RN: 122453-98-9). The following procedures are based on best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. The guidance provided below is a synthesis of information from SDSs of structurally related carboxylic acids and pyrrole derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the chemical structure, the primary hazards associated with this compound are expected to include skin, eye, and respiratory irritation. The compound is a powder, which may form combustible dust concentrations in the air. A comprehensive PPE strategy is essential to minimize exposure.

PPE Category Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][2]Protects against eye irritation or serious eye damage from dust or splashes.[1]
Skin Protection Chemical-resistant lab coat. Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2] Fully enclosed shoes made of a chemical-resistant material.[1]Prevents skin irritation or harmful effects from skin contact.[1] Gloves should be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][2]Minimizes the inhalation of dust, which may cause respiratory tract irritation.[1]

Operational and Disposal Plans

A strict operational protocol is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.

Safe Handling Protocol:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before starting any work.[1]

    • Have an eyewash station and safety shower readily accessible.[3][4]

  • Handling the Solid Compound:

    • Use a spatula for transferring the solid to avoid generating dust.[1]

    • When dissolving, add the solid to the solvent slowly to prevent splashing.[1]

    • Avoid eating, drinking, or smoking in laboratory areas.

  • Post-Handling Procedures:

    • Thoroughly clean any contaminated surfaces and equipment.[1]

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat and eye protection).[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

  • Disposal Method: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[5][6]

  • Regulatory Compliance: Dispose of all waste material in accordance with applicable federal, state, and local environmental regulations.[5]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Function prep_area->verify_hood check_safety_eq Check Safety Equipment (Eyewash, Shower) verify_hood->check_safety_eq don_ppe Don Appropriate PPE check_safety_eq->don_ppe transfer Transfer Solid with Spatula don_ppe->transfer Begin Work dissolve Dissolve in Solvent Slowly transfer->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste dispose Dispose via Chemical Incineration segregate_waste->dispose

Caption: Workflow for safely handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.